5-(Piperazin-1-yl)-1H-indazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-piperazin-1-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-11-9(8-13-14-11)7-10(1)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXAVWZKFXHQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629072 | |
| Record name | 5-(Piperazin-1-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478827-33-7 | |
| Record name | 5-(Piperazin-1-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(piperazin-1-yl)-1H-indazole: Properties, Structure, and Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(piperazin-1-yl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging the structural attributes of both the indazole nucleus and the piperazine moiety, this molecule serves as a valuable scaffold in the design of novel therapeutic agents. This document details its chemical structure, physicochemical properties, established synthetic methodologies, and its applications in drug discovery, supported by authoritative references.
Introduction: The Significance of the Indazole-Piperazine Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1] It is a bioisostere of indole, found in numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3] The stability of the 1H-indazole tautomer makes it a robust core for drug design.[4]
Similarly, the piperazine ring is a common constituent in many marketed drugs. Its inclusion in a molecule can enhance pharmacokinetic properties, such as aqueous solubility and oral bioavailability, and provide a key interaction point for binding to biological targets through hydrogen bonding.[3][5]
The combination of these two moieties in this compound creates a versatile building block for developing targeted therapies. Its derivatives have been investigated for a range of activities, notably as inhibitors of protein kinases like ROCK-II, which are implicated in diseases from glaucoma to spinal cord injury.[6]
Chemical Structure and Physicochemical Properties
Molecular Structure
This compound consists of a 1H-indazole core substituted at the 5-position with a piperazine ring via a C-N bond. The indazole system is an aromatic bicyclic structure formed by the fusion of a benzene ring and a pyrazole ring. The piperazine is a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions.
Diagram: Chemical Structure of this compound
Caption: 2D representation of this compound.
Physicochemical Data
The key physicochemical properties of the parent compound are summarized below. These values are crucial for drug development, influencing factors like solubility, absorption, and membrane permeability.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄N₄ | [7][8] |
| Molecular Weight | 202.26 g/mol | [7][8] |
| CAS Number | 478827-33-7 | [7][8] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [7] |
| Form | Typically a solid | [9] |
Note: Properties such as melting point and pKa can vary depending on the salt form (e.g., dihydrochloride). The dihydrochloride salt has a molecular formula of C₁₁H₁₆Cl₂N₄ and a molecular weight of approximately 275.17 g/mol .[10]
Synthesis and Characterization
Synthetic Strategy
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method is efficient for creating aryl-piperazine linkages.
Core Rationale: The synthesis starts with an indazole ring that has a good leaving group, such as a halogen (e.g., fluorine or chlorine), at the 5-position. The piperazine acts as a nucleophile, displacing the leaving group to form the desired C-N bond. The choice of a fluoro-substituted precursor is often preferred because the high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, facilitating the reaction. The use of a base is often necessary to deprotonate the piperazine, enhancing its nucleophilicity, or to scavenge the acid (e.g., HF) generated during the reaction.
Diagram: General Synthetic Workflow
Caption: Typical workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative protocol adapted from general procedures for SNAr reactions involving aryl fluorides and amines.[11]
Materials:
-
5-Fluoro-1H-indazole
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-fluoro-1H-indazole (1.0 eq).
-
Addition of Reagents: Add piperazine (typically 1.5-2.0 eq) and a suitable base such as potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. While specific spectra for this exact compound are not publicly detailed, expected characteristics can be inferred.[12]
-
¹H NMR: Expect signals corresponding to the aromatic protons on the indazole ring, the four distinct methylene protons (-CH₂-) on the piperazine ring, and the N-H protons of both the indazole and piperazine moieties. The integration of these signals should match the number of protons in the structure.
-
¹³C NMR: Expect distinct signals for each carbon atom in the aromatic indazole system and the aliphatic carbons of the piperazine ring.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the compound (m/z ≈ 202.26 for the free base).[7]
Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is a key intermediate and core structure in the development of various therapeutic agents, particularly kinase inhibitors.
-
Kinase Inhibition: Many indazole derivatives are potent inhibitors of various protein kinases.[13] A study by Feng et al. described the design of indazole-piperazine analogs as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK-II).[6] These compounds are explored for their therapeutic potential in cardiovascular diseases and neurological disorders.
-
Anticancer Activity: The indazole nucleus is a core component of several anticancer agents.[14] The piperazine group is also found in successful oncology drugs like Imatinib, where it improves solubility and bioavailability.[3] The combination in this compound makes it a promising starting point for developing new antiproliferative compounds.[3]
-
Other Therapeutic Areas: The versatility of the indazole scaffold means its derivatives have been investigated for a multitude of biological activities, including anti-inflammatory, antibacterial, and antidiabetic properties.[1][3] This broad potential extends to compounds derived from this compound.
Conclusion
This compound is a strategically important molecule in modern drug discovery. Its structure combines the pharmacologically privileged indazole core with the favorable pharmacokinetic profile often imparted by a piperazine moiety. Its synthesis via nucleophilic aromatic substitution is robust and scalable. The demonstrated utility of this scaffold in developing kinase inhibitors and other potential therapeutics underscores its value to researchers and scientists in the pharmaceutical industry. Further exploration and derivatization of this compound are likely to yield novel drug candidates for a variety of diseases.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 8. This compound 95% | CAS: 478827-33-7 | AChemBlock [achemblock.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound dihydrochloride | C11H16Cl2N4 | CID 131699606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2489517-81-7|this compound hydrochloride|BLD Pharm [bldpharm.de]
- 13. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
The Therapeutic Potential of the 5-(Piperazin-1-yl)-1H-indazole Scaffold: A Core for Next-Generation Kinase and Receptor Modulators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs.[1][2][3] Its unique bicyclic aromatic structure provides an ideal framework for developing highly specific and potent modulators of various biological targets. This guide focuses on the 5-(piperazin-1-yl)-1H-indazole moiety, a versatile chemical entity with significant, yet underexplored, therapeutic potential. The strategic placement of the piperazine group at the 5-position not only enhances aqueous solubility and bioavailability—critical assets for drug development—but also offers a key vector for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[3][4] This document serves as a technical roadmap for researchers, outlining the synthesis, pharmacological landscape, and a proposed preclinical development workflow to unlock the full therapeutic promise of this core structure in oncology, neurology, and inflammatory diseases.
Introduction: The Indazole Scaffold as a Cornerstone of Modern Drug Discovery
Indazole-containing derivatives are a prominent class of nitrogen-containing heterocycles that have garnered immense interest in drug discovery.[5] Their rigid structure and ability to form key hydrogen bond interactions have made them ideal for targeting the ATP-binding pockets of kinases and the ligand-binding sites of receptors.[3] Marketed drugs such as the multi-kinase inhibitor Pazopanib and the antiemetic Granisetron feature the indazole core, underscoring its clinical and commercial significance.[3]
The specific focus of this guide, this compound, combines this proven scaffold with a piperazine substituent. The piperazine ring is a common feature in centrally active drugs and is known to improve physicochemical properties.[3] This strategic combination suggests that derivatives of this core could be potent, selective, and possess favorable drug-like properties. Evidence from closely related analogs points toward several high-value therapeutic targets, including Rho-associated coiled-coil containing protein kinase (ROCK) and Calcitonin Gene-Related Peptide (CGRP) receptors, making this scaffold a compelling starting point for novel drug discovery programs.[6][7]
Physicochemical Properties and Synthesis
Core Compound Characteristics
The foundational molecule, this compound, possesses the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₄ | [4][8] |
| Molecular Weight | 202.26 g/mol | [4][8] |
| IUPAC Name | This compound | [8] |
| Synonyms | 1H-indazole, 5-(1-piperazinyl)- | [4] |
| Form | Often supplied as a dihydrochloride salt for improved stability and solubility. | [9] |
The presence of the basic piperazine moiety generally enhances solubility in aqueous media, a favorable characteristic for drug formulation.[4]
Proposed Synthetic Protocol
A robust synthesis of 5-substituted indazole derivatives can be achieved via a Suzuki coupling reaction, followed by functionalization. The following protocol is a validated, high-yield pathway adapted from established literature methods for analogous compounds.[3]
Workflow: Synthesis of this compound and its Derivatives
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology:
-
Indazole Formation: Reflux 5-bromo-2-fluorobenzonitrile with an excess of hydrazine hydrate (80%) for approximately 20-30 minutes. The cyclization reaction typically proceeds with high yield to form 5-bromo-1H-indazol-3-amine.[3]
-
Boc-Piperazine Coupling: Couple the 5-bromo-1H-indazole intermediate with N-Boc-piperazine using a Buchwald-Hartwig amination reaction. This involves a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) in a solvent like toluene or dioxane with a base such as sodium tert-butoxide.
-
Boc Deprotection: Remove the tert-butyloxycarbonyl (Boc) protecting group from the piperazine nitrogen by treating the product from the previous step with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. This yields the target core, this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Pharmacological Landscape and Therapeutic Hypotheses
While direct studies on this compound are limited, extensive research on its close analogs provides a strong basis for hypothesizing its therapeutic targets.
Primary Hypothesis: ROCK Inhibition for Neurological and Cardiovascular Disorders
A study on a series of indazole piperazine analogs identified potent inhibitors of ROCK-II.[6] ROCK is a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway is implicated in a multitude of cellular processes, including smooth muscle contraction, actin cytoskeleton organization, and cell migration. Its overactivation is a key pathological feature in glaucoma, spinal cord injury, and hypertension.
Proposed Mechanism of Action: ROCK Inhibition
Caption: Hypothesized inhibition of the RhoA/ROCK signaling pathway.
Secondary Hypothesis: CGRP Receptor Antagonism for Migraine
The indazole scaffold is also present in potent CGRP receptor antagonists developed for the treatment of migraine.[7][10] The CGRP receptor is a heterodimer of the CLR and RAMP1 proteins.[10] Antagonizing this receptor has proven to be a highly effective and well-tolerated strategy for aborting migraine attacks. The this compound core provides an excellent starting point for designing novel CGRP antagonists.
Proposed Preclinical Development Workflow
To systematically evaluate the therapeutic potential of the this compound scaffold, we propose the following integrated preclinical workflow.
Diagram: Integrated Preclinical Evaluation Workflow
Caption: A streamlined workflow for preclinical drug discovery.
In Vitro Screening Cascade: Protocol for ROCK2 Inhibition
This protocol describes a standard biochemical assay to determine the inhibitory activity of test compounds against the ROCK2 kinase.
Methodology:
-
Reagents & Materials: Recombinant human ROCK2 enzyme, fluorescently-labeled peptide substrate (e.g., LONG-S6K), ATP, assay buffer (HEPES, MgCl₂, Brij-35), 384-well plates, plate reader.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound derivatives in DMSO. Perform serial dilutions to create a 10-point concentration curve (e.g., 100 µM to 5 nM).
-
Assay Procedure:
-
Add 5 µL of assay buffer containing the ROCK2 enzyme to each well.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control). Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Detection & Analysis: Stop the reaction and measure the amount of phosphorylated vs. unphosphorylated substrate using a fluorescence polarization plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Pharmacokinetic (DMPK) Profiling
Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial. A known liability of some indazole piperazine analogs is high clearance and volume of distribution, which can make achieving therapeutic exposure challenging.[6]
Hypothetical In Vitro ADME & In Vivo PK Data for a Lead Candidate:
| Parameter | Assay Type | Result | Implication |
| Metabolic Stability | Human Liver Microsomes (HLM) | T½ = 45 min | Moderate intrinsic clearance. |
| Permeability | Caco-2 (A -> B) | Pₐₚₚ = 15 x 10⁻⁶ cm/s | High permeability, good absorption potential. |
| Plasma Protein Binding | Human Plasma | 92% bound | Moderate to high binding. |
| Oral Bioavailability (F%) | Rat PK Study | 35% | Acceptable for lead optimization. |
| Clearance (CL) | Rat PK Study | 20 mL/min/kg | Moderate clearance. |
| Half-life (T½) | Rat PK Study | 4 hours | Suitable for once or twice-daily dosing. |
Challenges and Medicinal Chemistry Optimization
The primary challenge identified in the literature for this class is suboptimal pharmacokinetic properties.[6] The this compound core is ripe for optimization to address these issues.
-
Tackling High Clearance: Metabolism often occurs on the piperazine ring or the indazole nitrogen. Strategies to block metabolic soft spots include:
-
N-alkylation of Piperazine: Introducing small alkyl groups (e.g., methyl, ethyl) on the distal nitrogen of the piperazine can sterically hinder CYP-mediated metabolism.
-
Indazole N1 Substitution: Substitution at the N1 position of the indazole ring can alter metabolic profiles and, in some cases, improve potency.
-
-
Improving Selectivity: To minimize off-target effects, particularly against CYP enzymes, structural modifications can be made.[6] For instance, adding polar groups or constrained cyclic systems to the piperazine can reduce interactions with the lipophilic active sites of CYP enzymes.
Conclusion and Future Directions
The this compound scaffold represents a high-potential starting point for the development of novel therapeutics. Its synthetic tractability and the proven track record of the indazole core in clinical applications provide a solid foundation for success. By leveraging insights from closely related analogs, we have hypothesized its utility as a potent inhibitor of key targets like ROCK and the CGRP receptor. The proposed preclinical workflow provides a clear, actionable plan for researchers to systematically validate these hypotheses, profile lead candidates, and initiate medicinal chemistry efforts to optimize for in vivo efficacy and desirable drug-like properties. The next critical steps involve the synthesis of a focused library of derivatives and their evaluation in the described biochemical and cellular assays to establish a robust structure-activity relationship (SAR) and identify a clinical candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 478827-33-7: 5-piperazin-1-il-1H-indazol | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 95% | CAS: 478827-33-7 | AChemBlock [achemblock.com]
- 9. This compound dihydrochloride | C11H16Cl2N4 | CID 131699606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The 5-(piperazin-1-yl)-1H-indazole Scaffold: A Technical Guide for Modern Drug Discovery
Abstract
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous approved therapeutics.[1] This guide focuses on a particularly fruitful elaboration of this core: the 5-(piperazin-1-yl)-1H-indazole moiety. The strategic incorporation of a piperazine ring at the C-5 position imparts a unique combination of physicochemical properties and synthetic versatility, rendering it a highly valuable scaffold for targeting diverse protein classes. This document provides an in-depth analysis of the scaffold's synthesis, key biological targets, structure-activity relationships (SAR), and pharmacokinetic profile. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful molecular framework in their discovery programs.
The Strategic Value of the this compound Core
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a bioisostere of indole and is recognized for its ability to engage in key hydrogen bonding and aromatic interactions within protein binding sites.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[2]
The addition of a piperazine moiety, particularly at the C-5 position, significantly enhances the drug-like properties of the indazole scaffold. Piperazine is a common functional group in pharmaceuticals that can:
-
Improve Aqueous Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing the compound's solubility and suitability for oral administration.
-
Enhance Bioavailability: The improved solubility and permeability characteristics often translate to better absorption and oral bioavailability.
-
Provide a Vector for Diversification: The secondary amine of the piperazine ring serves as a convenient synthetic handle for introducing a wide variety of substituents. This allows for fine-tuning of potency, selectivity, and pharmacokinetic properties during lead optimization.
This combination of a proven pharmacophore (indazole) with a versatile solubilizing group and synthetic handle (piperazine) makes the this compound a robust starting point for developing novel therapeutics against a range of challenging biological targets.
Synthesis and Chemical Properties
A common and reliable strategy for the synthesis of the this compound core involves a multi-step sequence starting from readily available materials, such as 2-fluoro-5-nitrobenzaldehyde. This approach leverages a classical arylhydrazone cyclization followed by a nucleophilic aromatic substitution (SNAr).
A representative synthetic scheme is outlined below:
Caption: Representative synthesis of the core scaffold.
Key Chemical Features for Drug Design:
-
Indazole N1-H: The proton on the N1 position of the indazole ring is a crucial hydrogen bond donor and can form key interactions with the hinge region of kinases or other polar residues in a binding pocket. It also serves as a primary site for alkylation or arylation to modulate properties or explore additional binding space.
-
Piperazine N4-H: This secondary amine is the principal point of diversification. Acylation, sulfonylation, alkylation, or reductive amination at this position allows for the introduction of various pharmacophoric elements to enhance target affinity and selectivity.
-
Aromatic Core: The indazole ring itself can be further substituted (e.g., at C3, C4, C6, C7) to optimize van der Waals interactions or block potential sites of metabolism, although this often requires a different initial synthetic strategy.
Versatility in Targeting Diverse Protein Classes
The this compound scaffold has proven to be remarkably adaptable, with derivatives showing high potency against multiple, distinct classes of protein targets.
Protein Kinases (e.g., ROCK, CDK)
Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The indazole moiety is an effective "hinge-binder," mimicking the adenine of ATP to form hydrogen bonds with the backbone of the kinase hinge region. The 5-piperazinyl group typically extends out towards the solvent-exposed region, allowing for modifications that confer selectivity.
-
Rho-Associated Kinase (ROCK): ROCK inhibitors are being investigated for cardiovascular diseases, glaucoma, and spinal cord injury.[3][4] Derivatives of this scaffold have yielded potent ROCK-II inhibitors, where substitutions on the piperazine nitrogen explore a channel leading to the solvent front.[3]
-
Cyclin-Dependent Kinases (CDK): CDK4/6 inhibitors are a mainstay of treatment for certain types of breast cancer. The piperazine nitrogen on related scaffolds serves as a key anchoring point for linkers in the development of PROTACs (proteolysis targeting chimeras), a novel degradation-based therapeutic modality.[5]
Caption: Simplified ROCK signaling pathway and point of inhibition.
G-Protein Coupled Receptors (GPCRs) (e.g., 5-HT₆)
For GPCRs, the scaffold's interactions are different. The protonated piperazine often forms a key salt bridge with a conserved aspartate residue in the transmembrane domain, a canonical interaction for many aminergic GPCR ligands. The indazole core explores a deeper hydrophobic pocket.
-
Serotonin Receptor 6 (5-HT₆): Antagonists of the 5-HT₆ receptor are of significant interest for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[6] The this compound core has been utilized to develop potent and selective 5-HT₆ antagonists.[7][8]
DNA Repair Enzymes (e.g., PARP1)
In oncology, targeting DNA damage repair pathways is a clinically validated strategy. Poly (ADP-ribose) polymerase (PARP) inhibitors have transformed the treatment of cancers with BRCA mutations.
-
PARP1: The development of highly selective PARP1 inhibitors over PARP2 is hypothesized to reduce hematological toxicities.[9][10] The indazole-piperazine scaffold has been featured in the design of next-generation PARP1-selective inhibitors and DNA trappers, such as AZD5305, demonstrating its applicability in cutting-edge cancer therapy.[9][10][11]
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the this compound scaffold has yielded clear SAR trends, particularly in the context of ROCK-II inhibition.[3][4]
| Modification Point | Substituent Example | Target | Effect on Potency (IC₅₀) | Rationale / Causality |
| Piperazine N4 | Small 2-hydroxyethyl | ROCK-II | Baseline potency (~100 nM) | Establishes a basic pharmacophore.[3] |
| Piperazine N4 | (S)-2-amino-propyl | ROCK-II | Increased potency (13 nM) | The primary amine likely forms an additional electrostatic or hydrogen bond interaction within the binding site. The (S)-stereochemistry is crucial for optimal fit.[3] |
| Piperazine N4 | Large, bulky groups | ROCK-II | Decreased potency | Steric hindrance with the protein surface, preventing optimal binding of the core indazole moiety. |
| Indazole N1 | Methyl | ROCK-II | Maintained or slightly decreased potency | Fills a small hydrophobic pocket but removes a key hydrogen bond donor. The net effect depends on the specific interactions of the parent compound. |
| Indazole C3 | Hydrogen | ROCK-II | N/A (unsubstituted) | The C3 position points towards a region where substitution is generally not well-tolerated in many kinase inhibitors. |
Pharmacokinetic and Drug Metabolism (ADME) Profile
The ADME profile of this scaffold is generally favorable, though it is highly dependent on the nature of the substituent at the piperazine N4 position.
-
Absorption & Bioavailability: The inherent solubility imparted by the piperazine ring often leads to good oral absorption.
-
Distribution: Volume of distribution (Vd) can be high, suggesting distribution into tissues. However, excessive lipophilicity in the N4-substituent can lead to undesirable off-target effects and high clearance.[3]
-
Metabolism: The primary metabolic liabilities often involve the N4-substituent on the piperazine ring (e.g., N-dealkylation) or oxidation of the indazole ring. Cytochrome P450 (CYP) enzymes, particularly CYP3A4, can be involved.[3] Some derivatives have shown modest to potent CYP3A4 inhibition, which must be monitored and optimized during lead development.[3]
-
Excretion: Clearance mechanisms can vary, but high clearance has been observed for some analogs, potentially limiting in vivo utility if not properly optimized.[3]
Table: Representative Pharmacokinetic Data for ROCK-II Inhibitors [3]
| Compound | ROCK-II IC₅₀ (nM) | CYP3A4 IC₅₀ (µM) | Rat Clearance (mL/min/kg) | Rat Vd (L/kg) |
| SR-715 | 80 | > 50 | 25 | 3.6 |
| SR-899 | 100 | > 50 | 38 | 6.7 |
| SR-1459 | 13 | 1.8 | 60 | 9.0 |
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of compounds based on the this compound scaffold.
Protocol: Synthesis of this compound
This protocol is a composite of standard, well-established chemical transformations and should be adapted and optimized.
Step 1: Synthesis of 5-Nitro-1H-indazole [4]
-
To a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL) at 23 °C, add hydrazine hydrate (3.0 mmol) dropwise.
-
Stir the reaction mixture at 23 °C for 2 hours, monitoring by TLC for the consumption of starting material.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-nitro-1H-indazole, which can be purified by recrystallization.
Step 2: Reduction and SNAr with Boc-piperazine
-
Reduce the 5-nitro-1H-indazole to 1H-indazol-5-amine using a standard procedure such as hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst in an ethanol/THF solvent mixture.
-
Alternatively, for a more direct approach from a fluoro-precursor: To a solution of 5-fluoro-1H-indazole (1.0 mmol) in DMSO or NMP (5 mL), add tert-butyl piperazine-1-carboxylate (1.2 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 mmol).
-
Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring by LC-MS.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify by column chromatography to yield tert-butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 mmol) in dichloromethane (DCM, 10 mL).
-
Add trifluoroacetic acid (TFA, 10 mmol) or 4M HCl in dioxane and stir at room temperature for 1-4 hours.
-
Concentrate the mixture under reduced pressure. If HCl was used, triturate with ether to precipitate the HCl salt of the final product, this compound.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)[5]
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in DMSO. Further dilute these solutions in the appropriate kinase assay buffer.
-
Kinase Reaction: In a white, opaque 384-well plate, add 5 µL of kinase buffer containing the kinase (e.g., ROCK-II) and its specific peptide substrate.
-
Add 2 µL of the diluted test compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a 10 µM ATP solution in kinase buffer to each well.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Detection: Stop the reaction and detect the remaining ATP by adding 12 µL of a commercial luminescent kinase assay reagent (e.g., ADP-Glo™).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Readout: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Microsomal Stability Assay[11]
This assay assesses a compound's susceptibility to metabolism by liver enzymes.
-
Prepare Solutions: Thaw pooled human liver microsomes (HLM) on ice. Prepare a NADPH regenerating system solution in 100 mM phosphate buffer (pH 7.4). Prepare a 1 µM working solution of the test compound in buffer.
-
Incubation: In a 96-well plate, pre-warm the HLM solution and the NADPH regenerating system at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound to the wells containing the microsomes and NADPH system. Include a negative control without the NADPH system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, labetalol).
-
Sample Processing: Seal the plate and centrifuge at 4,000 rpm for 15 minutes to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t₁/₂) as 0.693/k.
Caption: A typical drug discovery workflow utilizing the scaffold.
Conclusion and Future Directions
The this compound scaffold represents a powerful and validated starting point for drug discovery programs. Its inherent drug-like properties, synthetic tractability, and demonstrated ability to potently and selectively modulate targets across diverse protein families—including kinases, GPCRs, and DNA repair enzymes—underscore its privileged status. The case studies of advanced clinical candidates and tool compounds provide a clear roadmap for leveraging this core in oncology, neuroscience, and beyond.
Future efforts will likely focus on applying this scaffold to new and challenging targets, as well as incorporating it into novel therapeutic modalities such as covalent inhibitors and targeted protein degraders. As our understanding of disease biology deepens, the versatility of the this compound core ensures it will remain a relevant and highly valuable tool for the medicinal chemists of today and tomorrow.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 6. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. | Semantic Scholar [semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. US20230303556A1 - Piperazine substituted indazole compounds as inhibitors of parg - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocols: In Vivo Evaluation of Novel Therapeutics Derived from the 5-(Piperazin-1-yl)-1H-indazole Scaffold
Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a comprehensive guide for the in vivo experimental use of novel compounds based on the 5-(piperazin-1-yl)-1H-indazole chemical scaffold. It offers a framework for experimental design, detailed protocols, and data interpretation, grounded in established scientific principles.
Introduction: The Significance of the Indazole Scaffold
Indazoles are nitrogen-containing heterocyclic compounds that serve as crucial building blocks for a multitude of pharmacologically active agents.[1][2][3][4] The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[5] This is exemplified by the FDA-approved drug Axitinib (Inlyta®), a potent VEGFR inhibitor used in the treatment of advanced renal cell carcinoma (RCC), which features an indazole core.[6][7][8]
The this compound moiety, specifically, is a key pharmacophore found in numerous developmental compounds targeting critical signaling pathways in oncology and other diseases.[9][10] Derivatives have shown potent inhibitory activity against various protein kinases and enzymes like Poly (ADP-ribose) polymerase (PARP).[11][12][13]
This guide provides a generalized yet detailed framework for researchers embarking on the in vivo evaluation of novel derivatives of this promising scaffold. The protocols herein are designed to be adaptable based on the specific molecular target and therapeutic indication of the test compound.
Illustrative Mechanism of Action: PARP Inhibition
To provide a concrete example, we will focus on the mechanism of a compound from this class acting as a PARP inhibitor. PARP enzymes are central to the repair of DNA single-strand breaks (SSBs).[12] In cancers with mutations in BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[14]
Inhibition of PARP in these cancer cells leads to an accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating DSBs. Since the HR pathway is non-functional, the cell cannot repair these DSBs, leading to cell death. This concept is known as synthetic lethality .[12][14]
Caption: Synthetic lethality via PARP inhibition in BRCA-mutant cells.
Preclinical In Vivo Study Workflow
A systematic approach is essential for the successful in vivo evaluation of a novel compound. The following workflow outlines the critical stages from compound preparation to data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inlyta (axitinib): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. INLYTA® (axitinib) Home Page | Safety Info [inlyta.com]
- 9. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Piperazinyl-Indazole Compounds
Introduction: The Therapeutic Potential of Piperazinyl-Indazole Compounds and the Imperative for Rigorous In Vivo Assessment
The piperazinyl-indazole scaffold represents a versatile pharmacophore that has given rise to a diverse array of potent and selective modulators of key biological targets. Notably, compounds bearing this motif have demonstrated significant activity as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors and serotonin 5-HT6 receptor antagonists.[1][2][3][4] This positions the piperazinyl-indazole class as a promising source of novel therapeutics for a range of pathologies, including cancer, inflammatory disorders, and neurological conditions.[5][6][7] The progression of these promising candidates from the bench to the clinic is critically dependent on robust preclinical evaluation in relevant animal models. Such studies are essential not only for demonstrating efficacy but also for elucidating pharmacokinetic and pharmacodynamic (PK/PD) relationships that inform clinical trial design.[8]
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the in vivo evaluation of piperazinyl-indazole compounds. Recognizing the diverse therapeutic potential of this chemical class, we will focus on three distinct and well-validated animal models that represent key areas of application: a human tumor xenograft model for oncology, a carrageenan-induced paw edema model for inflammation, and a lipopolysaccharide (LPS)-induced neuroinflammation model for neurological disorders.
The protocols herein are designed to be self-validating systems, incorporating essential elements of experimental design, data analysis, and biomarker assessment to ensure the generation of reproducible and translatable results.
I. Oncology: Evaluating Piperazinyl-Indazole ROCK Inhibitors in Human Tumor Xenograft Models
Scientific Rationale: The Rho/ROCK signaling pathway is frequently dysregulated in cancer, playing a crucial role in cell proliferation, migration, invasion, and metastasis.[5][9] Inhibition of ROCK has been shown to suppress tumor growth and metastasis in preclinical models, making it an attractive target for cancer therapy.[5][10][11] Piperazinyl-indazole-based ROCK inhibitors, therefore, warrant thorough investigation in oncology settings.[1][2][4] Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are mainstays in preclinical oncology for assessing the efficacy of targeted therapies.[8][12][13]
Experimental Workflow:
Caption: Workflow for a xenograft study to evaluate a piperazinyl-indazole compound.
Protocol 1: Human Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a piperazinyl-indazole ROCK inhibitor in an in vivo xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD-scid gamma mice), 4-6 weeks old.
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) or patient-derived tumor fragments.
-
Matrigel® or similar basement membrane matrix.
-
Test compound (piperazinyl-indazole ROCK inhibitor).
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).[14][15]
-
Positive control (standard-of-care chemotherapy, if applicable).
-
Calipers for tumor measurement.
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the study.
-
Cell Preparation and Implantation:
-
For CDX models, harvest cultured cancer cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[14]
-
Inject 0.1 mL of the cell suspension subcutaneously into the flank of each mouse.
-
For PDX models, implant a small tumor fragment (2-3 mm³) subcutaneously.[12]
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[15]
-
Randomization and Grouping: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Compound Administration:
-
Prepare the piperazinyl-indazole compound and vehicle control fresh daily.
-
Administer the compound via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. A typical starting dose for a novel kinase inhibitor could be 25-50 mg/kg daily.[14][16]
-
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is tumor growth inhibition (TGI).
-
Study Termination and Tissue Collection: Euthanize mice when tumors in the control group reach the predetermined endpoint size, or at the end of the study. Collect tumors and other relevant tissues for PK/PD and biomarker analysis.
Data Presentation and Analysis
| Parameter | Description |
| Tumor Volume | Measured every 2-3 days and plotted as mean ± SEM for each group. |
| Body Weight | Monitored as an indicator of toxicity. |
| Tumor Growth Inhibition (TGI) | Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. |
| Statistical Analysis | Differences in tumor volume between groups can be analyzed using ANOVA with post-hoc tests.[17] Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.[17] |
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: A satellite group of animals should be included for PK/PD analysis. Blood samples can be collected at various time points after dosing to determine the plasma concentration of the compound. Tumors can be harvested to measure drug concentration and assess target engagement.[18]
Biomarker Assessment:
-
Target Engagement: Assess the phosphorylation levels of ROCK downstream targets, such as myosin light chain 2 (MLC2), in tumor lysates via Western blot or immunohistochemistry.[10] A reduction in p-MLC2 would indicate target engagement.
-
Proliferation and Apoptosis: Evaluate tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) by immunohistochemistry.
II. Inflammation: Assessing Anti-Inflammatory Properties in a Carrageenan-Induced Paw Edema Model
Scientific Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[19][20][21] The injection of carrageenan induces a biphasic inflammatory response, with an initial phase mediated by histamine and serotonin, followed by a later phase involving prostaglandins and other inflammatory mediators.[19][20] This model is particularly sensitive to inhibitors of cyclooxygenase (COX) enzymes and other pathways involved in prostaglandin synthesis.[19]
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of a piperazinyl-indazole compound by measuring its ability to inhibit carrageenan-induced paw edema.
Materials:
-
Male Wistar rats (150-200g).[22]
-
Carrageenan (1% w/v in sterile saline).[22]
-
Test compound (piperazinyl-indazole derivative).
-
Reference drug (e.g., Indomethacin, 10 mg/kg).[22]
-
Vehicle for test and reference compounds.
-
Plethysmometer or digital calipers.
-
Syringes and needles.
Procedure:
-
Animal Acclimatization and Grouping: Acclimate rats for at least one week. Divide them into control, reference, and test groups (n=6 per group).[22]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.[22]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[22]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.[22]
Data Presentation and Analysis
| Parameter | Calculation |
| Increase in Paw Volume | (Paw volume at time 't') - (Initial paw volume) |
| Percentage of Edema Inhibition | [1 - (Increase in paw volume of treated group / Increase in paw volume of control group)] x 100 |
The results should be expressed as the mean ± SEM. Statistical significance between groups can be determined using a one-way ANOVA followed by a suitable post-hoc test.
III. Neurological Disorders: Investigating Neuroprotective Effects in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Scientific Rationale: Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[23] Systemic administration of the bacterial endotoxin lipopolysaccharide (LPS) in rodents is a widely used model to induce a neuroinflammatory response characterized by the activation of microglia and astrocytes, and the production of pro-inflammatory cytokines in the brain.[23][24][25][26] This model is valuable for screening compounds with potential anti-neuroinflammatory and neuroprotective effects.
Experimental Workflow:
Caption: Workflow for the LPS-induced neuroinflammation model.
Protocol 3: LPS-Induced Neuroinflammation in Mice
Objective: To assess the ability of a piperazinyl-indazole 5-HT6 antagonist to mitigate neuroinflammation and associated behavioral deficits.
Materials:
-
C57BL/6 mice.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (piperazinyl-indazole 5-HT6 antagonist).
-
Vehicle control.
-
Sterile saline.
-
Equipment for behavioral testing (e.g., open field, Y-maze).
Procedure:
-
Animal Acclimatization and Grouping: Acclimate mice for at least one week and divide them into experimental groups.
-
Compound Administration: Administer the test compound or vehicle for a specified period (e.g., daily for 4 consecutive days) via the appropriate route.[24]
-
LPS Injection: On the final day of compound administration, inject LPS (e.g., 0.33 mg/kg, intraperitoneally) 2 hours after the last compound dose.[24] The control group receives a saline injection.
-
Behavioral Assessment: 24 hours after LPS injection, perform behavioral tests to assess locomotor activity, anxiety-like behavior, and cognitive function.
-
Tissue Collection and Analysis: Euthanize the mice and collect brain tissue. Isolate specific brain regions (e.g., hippocampus, cortex) for biomarker analysis.
Data Presentation and Analysis
| Endpoint | Method of Analysis |
| Behavioral Deficits | Quantify locomotor activity (distance traveled in open field), anxiety (time in center of open field), and memory (spontaneous alternation in Y-maze). |
| Pro-inflammatory Cytokines | Measure levels of TNF-α, IL-1β, and IL-6 in brain homogenates using ELISA or qPCR.[26] |
| Microglial Activation | Assess microglial morphology and expression of Iba1 by immunohistochemistry. |
| Statistical Analysis | Use appropriate statistical tests (e.g., t-test, ANOVA) to compare between groups. |
Biomarker Assessment:
-
Neurotransmitter Levels: As 5-HT6 receptor antagonists can modulate various neurotransmitter systems, measuring levels of acetylcholine, glutamate, dopamine, and noradrenaline in brain tissue can provide insights into the compound's mechanism of action.[7][27][28]
-
Downstream Signaling: Evaluate the phosphorylation status of key signaling proteins downstream of the 5-HT6 receptor.
IV. General Considerations for In Vivo Studies
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Dose Selection and Formulation: Preliminary studies, such as maximum tolerated dose (MTD) studies, are crucial for determining the appropriate dose range for efficacy studies.[15] The formulation of the piperazinyl-indazole compound should ensure adequate solubility and bioavailability for the chosen route of administration.
Pharmacokinetics: Understanding the pharmacokinetic properties of the test compound in the chosen animal model is essential for interpreting efficacy data.[2][29][30][31] This includes determining parameters such as half-life, clearance, and bioavailability.
V. Conclusion
The successful preclinical development of piperazinyl-indazole compounds hinges on the meticulous design and execution of in vivo efficacy studies. The protocols outlined in this guide provide a robust framework for evaluating the therapeutic potential of this promising class of molecules in oncology, inflammation, and neurological disorders. By integrating scientifically sound animal models, comprehensive PK/PD analysis, and relevant biomarker assessment, researchers can generate the high-quality data necessary to advance these compounds toward clinical investigation.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer’s Disease [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antagonism of the 5-HT6 receptor - Preclinical rationale for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xenograft.org [xenograft.org]
- 9. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 22. pharmaacademias.com [pharmaacademias.com]
- 23. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vivo effects of the 5-HT6 antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Pharmacokinetics of prulifloxacin. 2nd communication: pharmacokinetics and effect on hepatic drug-metabolizing enzyme activities after repeated administration and transfer into fetus and milk after a single administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 34. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 5-(piperazin-1-yl)-1H-indazole Analogs as Kinase Inhibitors
For: Researchers, scientists, and drug development professionals in oncology and kinase-targeted therapies.
Introduction: The Pursuit of Precision in Kinase Inhibition
The 5-(piperazin-1-yl)-1H-indazole scaffold represents a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases has established it as a foundational element in the design of targeted therapeutics. Kinases, being central regulators of a vast array of cellular processes, are frequently dysregulated in diseases such as cancer, making them high-value targets for drug discovery.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical cascade that governs cell growth, proliferation, survival, and metabolism.[3][4][5] Its aberrant activation is a hallmark of many human cancers, driving tumor progression and resistance to therapy. Consequently, the development of small molecule inhibitors targeting key nodes in this pathway, such as PI3K and Akt, is a major focus of oncology research.[1][6]
This document provides a comprehensive guide to the high-throughput screening (HTS) of a library of this compound analogs to identify novel inhibitors of the PI3K/Akt signaling pathway. We will detail both a primary biochemical screen to assess direct enzymatic inhibition and a secondary cell-based assay to confirm on-target activity in a physiological context. The protocols are designed to be robust, reproducible, and scalable for large compound libraries.
The PI3K/Akt Signaling Pathway: A Key Target in Oncology
Understanding the signaling network is paramount to interpreting screening data. The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of Class I PI3K.[7] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt and its upstream activator PDK1 to the plasma membrane, leading to the phosphorylation and full activation of Akt.[5] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.
Caption: The PI3K/Akt Signaling Pathway and the point of inhibition.
Primary High-Throughput Screening: Biochemical TR-FRET Assay for PI3K Activity
For the primary screen of our this compound analog library, a biochemical assay is employed to identify direct inhibitors of a selected PI3K isoform (e.g., PI3Kα). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice due to its sensitivity, robustness, and homogeneous "mix-and-read" format, which is highly amenable to automation.[8][9]
Principle of the Assay: This assay measures the production of PIP3 by PI3K. A biotinylated PIP2 substrate is used, and the product, biotin-PIP3, is detected by a Europium (Eu)-labeled anti-PIP3 antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665). When PIP3 is produced, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of PI3K will prevent the formation of PIP3, leading to a decrease in the FRET signal.
Detailed Protocol: TR-FRET PI3K Assay
Materials:
-
Recombinant human PI3Kα
-
Biotinylated PIP2 substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.01% CHAPS)
-
Europium-labeled anti-PIP3 antibody
-
Streptavidin-XL665
-
HTRF detection buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 20 mM EDTA, 0.1% BSA)
-
384-well low-volume black plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound analog library in 100% DMSO.
-
Using an acoustic dispenser, transfer 50 nL of each compound dilution into the assay plate. Include positive controls (a known PI3K inhibitor, e.g., GDC-0941) and negative controls (DMSO vehicle).[1]
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X enzyme/substrate mix in kinase reaction buffer containing PI3Kα and biotin-PIP2 at twice their final desired concentrations.
-
Dispense 5 µL of the 2X enzyme/substrate mix to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be at the Kₘ for the enzyme to ensure sensitivity to ATP-competitive inhibitors.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the detection mix in HTRF detection buffer containing the Europium-labeled anti-PIP3 antibody and Streptavidin-XL665.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction (EDTA in the buffer chelates Mg²⁺).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, with excitation at 337 nm and dual emission at 620 nm (Europium) and 665 nm (acceptor).[8]
-
Data Analysis and Presentation
The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.[8] The percent inhibition is then calculated for each compound concentration relative to the controls.
Formula for Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))
Where:
-
Ratio_compound is the HTRF ratio in the presence of the test compound.
-
Ratio_max is the average HTRF ratio of the DMSO control (no inhibition).
-
Ratio_min is the average HTRF ratio of the positive control (maximal inhibition).
The results can be summarized in a table for hit identification.
| Compound ID | Concentration (µM) | HTRF Ratio (665/620) | % Inhibition |
| DMSO | - | 1.85 | 0% |
| Control inh. | 10 | 0.25 | 100% |
| Analog-001 | 1 | 1.50 | 21.9% |
| Analog-002 | 1 | 0.40 | 90.6% |
| Analog-003 | 1 | 1.75 | 6.3% |
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% at a single concentration or a potent IC₅₀ value). These hits are then selected for confirmation and secondary screening.
Secondary Screening: Cell-Based Assay for Akt Phosphorylation
A critical step in validating primary hits is to determine their efficacy in a cellular environment.[10] A cell-based assay confirms that the compound can penetrate the cell membrane and engage its target in a physiological setting. A Western blot-based assay to measure the phosphorylation of Akt at Serine 473 (p-Akt S473) is a robust method for this purpose. Inhibition of PI3K should lead to a decrease in p-Akt levels.
Detailed Protocol: Western Blot for p-Akt (S473)
Materials:
-
Cancer cell line with a constitutively active PI3K/Akt pathway (e.g., MCF-7, A549).
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11][12]
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).[12]
-
Primary antibodies: Rabbit anti-p-Akt (S473), Rabbit anti-total Akt, and Mouse anti-GAPDH.
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the hit compounds (and controls) for a defined period (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-Akt S473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Detection and Re-probing:
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with anti-total Akt and then anti-GAPDH antibodies to serve as loading controls.
-
Data Analysis and Presentation
The band intensities are quantified using densitometry software. The p-Akt signal is normalized to the total Akt signal, and then to the loading control (GAPDH). The results are expressed as a percentage of the vehicle-treated control.
| Compound ID | Conc. (µM) | Normalized p-Akt/Total Akt Ratio | % Inhibition of p-Akt |
| DMSO | - | 1.00 | 0% |
| Control inh. | 1 | 0.15 | 85% |
| Analog-002 | 0.1 | 0.75 | 25% |
| Analog-002 | 1 | 0.20 | 80% |
| Analog-002 | 10 | 0.05 | 95% |
This data allows for the determination of the cellular IC₅₀ for the inhibition of the signaling pathway, providing crucial information on the compound's on-target efficacy.
Caption: High-throughput screening workflow for indazole analogs.
Conclusion and Future Directions
The integrated approach of a high-sensitivity biochemical primary screen followed by a physiologically relevant cell-based secondary assay provides a robust platform for the discovery of novel this compound analogs as inhibitors of the PI3K/Akt pathway. This methodology allows for the efficient identification and validation of compounds that directly engage the target kinase and exert a functional effect within the complex cellular milieu. Confirmed hits from this screening cascade can then be advanced into further lead optimization studies, including selectivity profiling against a panel of other kinases and evaluation of ADME properties, to develop promising candidates for preclinical and clinical development.
References
- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. inventbiotech.com [inventbiotech.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. raybiotech.com [raybiotech.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Regioisomer Formation in Indazole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in indazole synthesis. The formation of regioisomers, particularly the undesired N2-substituted indazoles when the N1-isomer is the target (and vice-versa), is a frequent and often frustrating challenge in medicinal chemistry and process development. This guide provides in-depth, field-proven insights and practical troubleshooting advice to help you achieve high regioselectivity in your indazole synthesis campaigns.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may be encountering in the lab, presented in a question-and-answer format.
Question 1: My N-alkylation of a 1H-indazole is giving me a mixture of N1 and N2 regioisomers with poor selectivity. How can I favor the N1-alkylated product?
Answer:
This is a classic challenge in indazole chemistry, largely due to the annular tautomerism between the more thermodynamically stable 1H-indazole and the 2H-indazole.[1][2][3][4] Direct alkylation can unfortunately occur at either nitrogen, leading to product mixtures.[1] Here’s a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Base and Solvent System: This is the most critical factor influencing the N1/N2 ratio.[5]
-
For High N1-Selectivity: The combination of sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF) is a robust and widely reported method for achieving high N1-selectivity.[2][5][6] It has been observed to provide >99% N1 regioselectivity for a range of 3-substituted indazoles.[5]
-
Avoid Certain Combinations: Using bases like potassium carbonate or sodium carbonate in THF may result in poor conversion and low yields.[2]
2. Leverage Substituent Effects: The electronic and steric nature of the substituents on your indazole ring can be exploited to direct alkylation.
-
Electron-Withdrawing Groups at C3: Indazoles bearing substituents like 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide have demonstrated excellent N1-selectivity with NaH in THF.[5]
-
Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the N1 position, thus favoring N2 alkylation. Conversely, bulky groups at C3 may disfavor N2 alkylation.
3. Consider Thermodynamic Equilibration:
-
If you are using α-halo carbonyl or β-halo ester electrophiles, the reaction can sometimes be driven towards the thermodynamically more stable N1-substituted product through an equilibration process.[2][5] This may involve adjusting reaction times and temperatures to allow the less stable N2-isomer to revert and form the N1-product.
Question 2: I need to synthesize the N2-alkylated indazole, but my reaction predominantly yields the N1-isomer. What strategies can I employ?
Answer:
While the 1H-indazole is often the more stable tautomer, specific reaction conditions and synthetic strategies can be used to selectively obtain the N2-alkylated product.
1. Mitsunobu Reaction:
-
The Mitsunobu reaction is a well-established method that often shows a preference for the formation of the N2-regioisomer.[8] For example, the N-alkylation of indazole-3-carboxylate with n-pentyl alcohol under Mitsunobu conditions (DEAD, PPh₃) can yield a 2.5:1 ratio in favor of the N2-isomer.[8]
2. Directed Synthesis via Named Reactions:
-
Davis-Beirut Reaction: This powerful reaction is a reliable method for the synthesis of 2H-indazoles and their derivatives.[9][10][11][12] It proceeds through an in-situ generated nitroso imine intermediate under redox-neutral conditions.[9][10][11]
-
Cadogan-Sundberg Reaction: This reaction provides a pathway to 2-aryl-2H-indazoles.[12]
-
Rhodium-Catalyzed Intramolecular C-H Amination: This method, using N-aryl-N-Boc-hydrazones, is a regioselective route to N2-substituted indazoles.[12]
3. Influence of Substituents:
-
As mentioned previously, substituents can have a profound effect on regioselectivity. Indazoles with electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have been shown to produce excellent N2-regioselectivity (≥96%) under certain alkylating conditions (e.g., NaH in THF).[5]
Question 3: My reaction is sluggish and gives low conversion to any N-alkylated product. What should I check?
Answer:
Low conversion can stem from several factors, often related to the reaction setup and reagents.
1. Base and Solvent Incompatibility:
-
Ensure your chosen base is strong enough to deprotonate the indazole in the selected solvent. For instance, weaker bases like K₂CO₃ or Na₂CO₃ might be ineffective in THF.[2] A switch to a more polar aprotic solvent like DMF or dioxane could be beneficial.[1]
2. Insufficient Base:
-
Using a stoichiometric or even a slight excess of a strong base is crucial for complete deprotonation of the indazole starting material. Incomplete deprotonation will inevitably lead to low conversion.
3. Reaction Temperature:
-
While temperature may not always drastically alter the N1/N2 ratio, it plays a significant role in the reaction rate.[2] If your reaction is slow at room temperature, consider increasing the temperature to 50 °C or higher to improve the yield.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in achieving regioselectivity during indazole alkylation?
A1: The primary challenge is the annular tautomerism of the indazole ring. It exists as two interconverting forms: 1H-indazole and 2H-indazole.[1][2][3][4] The 1H-tautomer is generally the more thermodynamically stable form.[2][5] Since direct alkylation can occur on the nitrogen of either tautomer, a mixture of N1 and N2-substituted products is often obtained.[1][2]
Q2: How can I definitively determine the regiochemistry of my N-alkylated indazole products?
A2: The most reliable methods for assigning the regiochemistry of N1 and N2 substituted indazoles are one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.[2] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are powerful techniques.[2] For instance, in an HMBC spectrum, a correlation between the C7a carbon and the protons of the alkyl group's CH₂ that is proximal to the nitrogen confirms an N1-substituted isomer.[2]
Q3: Are there synthetic strategies that bypass the direct N-alkylation of a pre-formed indazole ring to avoid regioisomer mixtures?
A3: Yes, constructing the N-substituted indazole ring from the outset is an excellent strategy. This can be achieved by using N-alkyl or N-aryl hydrazines in reactions with ortho-haloaryl carbonyls or nitriles.[5] This approach often provides good to excellent yields of the desired 1H-indazole with high regioselectivity.[5]
Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation of 3-Substituted Indazoles
This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles with electron-withdrawing or sterically demanding groups at the C3 position.
Materials:
-
3-Substituted 1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., n-pentyl bromide)
-
Anhydrous workup and purification reagents (e.g., saturated aq. NH₄Cl, ethyl acetate, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-substituted 1H-indazole (1.0 eq).
-
Dissolve the indazole in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the solution.
-
Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: N2-Selective Alkylation via the Mitsunobu Reaction
This protocol provides a general method that often favors the formation of the N2-alkylated indazole.
Materials:
-
1H-indazole
-
Alcohol (e.g., n-pentyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 1H-indazole (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude residue by flash column chromatography to separate the N1 and N2 regioisomers.
Data & Visualization
Table 1: Influence of Base and Solvent on N-Alkylation of 3-Carbomethoxy-1H-indazole with n-Pentyl Bromide
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Conversion (%) |
| 1 | NaH | THF | 50 | >99:1 | >95 |
| 2 | K₂CO₃ | THF | 50 | - | <5 |
| 3 | Cs₂CO₃ | DMF | 90 | Variable | High |
| 4 | NaHMDS | THF | 25 | High N1 | High |
| 5 | NaHMDS | DMSO | 25 | Lower N1 | High |
Data synthesized from principles described in cited literature.[2][5]
Diagrams
Caption: Decision workflow for achieving regioselective indazole N-alkylation.
Caption: Proposed mechanism for NaH/THF mediated N1-selective alkylation.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. research.ucc.ie [research.ucc.ie]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Metabolic Instability of Piperazine-Containing Compounds
Welcome to the technical support center dedicated to addressing the metabolic instability of piperazine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting support, and answers to frequently asked questions (FAQs) encountered during preclinical development. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate metabolic liabilities associated with this prevalent heterocyclic scaffold.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic fate of piperazine-containing compounds.
Q1: What are the primary metabolic pathways responsible for the instability of piperazine-containing compounds?
A1: The metabolic instability of the piperazine ring is predominantly driven by Phase I oxidation reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[1][2] The most common metabolic pathways include:
-
N-dealkylation: Removal of substituents attached to the nitrogen atoms of the piperazine ring. This is a very common metabolic route, for instance, N-demethylation is a facile reaction.[2][3]
-
Oxidation: Hydroxylation of the carbon atoms within the piperazine ring, often at the α-carbon position relative to the nitrogen atoms.[2][4]
-
Ring Opening: More extensive metabolic processes can lead to the cleavage of the piperazine ring itself.[2]
-
Bioactivation: The piperazine ring can be metabolically activated to form reactive electrophilic intermediates, such as iminium ions.[4][5][6] These intermediates can covalently bind to cellular macromolecules like proteins, which is a potential mechanism for idiosyncratic adverse drug reactions (IADRs).[4] A novel bioactivation pathway involving a six-electron oxidation of the piperazine ring, leading to ring contraction and the formation of an imidazoline derivative, has also been reported.[7]
Q2: Which Cytochrome P450 isoforms are most commonly involved in piperazine metabolism?
A2: Several CYP isoforms have been implicated in the metabolism of piperazine-containing drugs. The specific isoforms involved can vary depending on the overall structure of the molecule. However, studies have frequently identified CYP3A4, CYP2D6, CYP1A2, and CYP2C19 as key players.[3][8][9][10] For example, in the metabolism of the phenothiazine neuroleptic perazine, CYP1A2 and CYP3A4 are the main isoenzymes catalyzing 5-sulphoxidation, while CYP2C19 is the primary isoform for N-demethylation.[3][11]
Q3: What is the role of Aldehyde Oxidase (AO) in the metabolism of piperazine-containing compounds?
A3: Aldehyde Oxidase (AO) is a cytosolic enzyme that is gaining increasing recognition for its role in the metabolism of nitrogen-containing heterocyclic compounds.[12][13][14][15] While CYPs are often the primary drivers of piperazine metabolism, AO can play a significant role, particularly for compounds designed to be resistant to CYP-mediated metabolism.[14] AO catalyzes the oxidation of aromatic and aliphatic aldehydes, as well as various heteroaromatic rings.[12][16] Its involvement should be considered, especially if a compound shows unexpectedly high clearance that is not attributable to CYP enzymes.
Q4: What are "metabolic hotspots" and how do they relate to piperazine-containing compounds?
A4: "Metabolic hotspots" refer to specific atoms or functional groups within a molecule that are particularly susceptible to metabolic modification. For piperazine-containing compounds, the hotspots are typically the nitrogen atoms and the adjacent α-carbon atoms.[2] Identifying and modifying these hotspots is a key strategy in medicinal chemistry to improve metabolic stability. For instance, blocking a site of oxidation with a fluorine atom can enhance stability.[2]
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues related to the metabolic instability of piperazine compounds.
Issue 1: My piperazine-containing compound shows high clearance in human liver microsomes (HLM), but low clearance in rat liver microsomes (RLM). What could be the reason?
Q: What are the potential causes for this species difference in metabolic clearance?
A: Significant species differences in drug metabolism are common and can be attributed to variations in the expression levels and catalytic activity of metabolic enzymes, particularly CYPs and AO.[12][13] The specific CYP isoforms responsible for metabolizing your compound in humans may be less active or expressed at lower levels in rats. For example, the substrate specificities of human and rat CYP3A isoforms are known to differ.
Troubleshooting Steps:
-
CYP Reaction Phenotyping: Conduct experiments using a panel of recombinant human CYP isoforms to identify the specific enzymes responsible for the metabolism of your compound. This will help you understand if the high clearance in HLM is driven by an isoform with low homology or different substrate specificity in rats.
-
Aldehyde Oxidase Involvement: Investigate the potential role of AO, as there are marked species differences in its expression and activity.[12][13] You can use human and rat liver cytosol fractions in your in vitro assays, as AO is a cytosolic enzyme.
-
Use of Hepatocytes: Repeat the metabolic stability assay using cryopreserved hepatocytes from both human and rat. Hepatocytes provide a more comprehensive metabolic system, including both Phase I and Phase II enzymes, and can sometimes provide a more translatable prediction of in vivo clearance.[17]
Issue 2: My compound is rapidly metabolized, and I am struggling to identify the resulting metabolites.
Q: What strategies can I employ to better detect and characterize unstable metabolites?
A: The rapid degradation of a parent compound can make it challenging to detect and identify its metabolites, which may themselves be unstable.
Troubleshooting Steps:
-
Shorter Incubation Times: Use a time-course experiment with very short incubation periods (e.g., 0, 1, 5, 10, 15 minutes) to capture the formation of early, transient metabolites.
-
Metabolite Trapping: If you suspect the formation of reactive metabolites, incorporate trapping agents in your incubation mixture. For example, glutathione (GSH) can be used to trap electrophilic intermediates, and potassium cyanide (KCN) can trap iminium ions.[4][5][6][7] The resulting adducts are often more stable and can be detected by LC-MS/MS.
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS for metabolite identification. The accurate mass measurements provided by HRMS can help in determining the elemental composition of metabolites and distinguishing them from background ions.
-
Stable Isotope Labeled Compounds: Synthesize a deuterated version of your compound. When a 1:1 mixture of the labeled and unlabeled compound is incubated, the parent compound and its metabolites will appear as characteristic doublet peaks in the mass spectrum, facilitating their identification.[18]
Issue 3: I have modified my piperazine-containing compound to block a suspected metabolic hotspot, but the metabolic instability has not improved.
Q: Why might blocking a metabolic hotspot not lead to increased stability, and what should be my next steps?
A: While blocking a known metabolic hotspot is a common and often successful strategy, it may not always result in improved stability due to several factors.
Troubleshooting Steps:
-
Metabolic Switching: Blocking one metabolic pathway can sometimes lead to "metabolic switching," where the compound is then metabolized at a different, previously less favored site. A full metabolite identification study of the modified compound is necessary to determine if new metabolites are being formed.
-
Multiple Metabolic Pathways: The overall clearance of your compound may be the result of metabolism by multiple enzymes or at multiple sites. In such cases, blocking a single hotspot may not significantly impact the overall metabolic rate.
-
Re-evaluate the Initial Hypothesis: It's possible that the initial "hotspot" was not the primary site of metabolism. Re-examine the metabolite profile of the parent compound to ensure the correct metabolic liabilities were identified.
-
Consider Alternative Stabilization Strategies: Instead of simply blocking a site, consider other strategies to improve metabolic stability. These can include:
-
Introducing electron-withdrawing groups: This can decrease the electron density of the piperazine ring, making it less susceptible to oxidation.[1]
-
Bioisosteric replacement: Replacing the piperazine ring with a more metabolically stable scaffold, such as a piperidine or a bicyclic amine, could be a viable option.[19]
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro experiments to assess the metabolic stability of piperazine-containing compounds.
Protocol 1: Liver Microsomal Stability Assay
This assay is a primary screen to evaluate Phase I metabolic stability by exposing the test compound to a rich source of cytochrome P450 (CYP) enzymes.[2]
Materials:
-
Test compound (e.g., 10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regeneration System (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Control Compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Acetonitrile (ACN) with an internal standard for reaction quenching and analysis
Procedure:
-
Prepare a master mix containing liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer.[2]
-
Add the test compound to the master mix at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regeneration system.[2]
-
Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[2]
-
Immediately quench the reaction in each aliquot by adding ice-cold ACN containing an internal standard.[2]
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / [microsomal protein concentration]).
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake mechanisms.[2]
Materials:
-
Test compound (e.g., 10 mM stock in DMSO)
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Control Compounds (e.g., Propranolol for high clearance, Diltiazem for low clearance)
-
Acetonitrile (ACN) with an internal standard
Procedure:
-
Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions to ensure high viability.
-
Resuspend the hepatocytes in incubation medium to a final density of 1 x 10^6 viable cells/mL.
-
Add the test compound to the hepatocyte suspension at a final concentration of 1 µM.
-
Incubate the cell suspension at 37°C in a shaking water bath or on an orbital shaker.
-
Remove aliquots at specific time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding ice-cold ACN with an internal standard to each aliquot.
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant by LC-MS/MS.
Data Analysis:
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being calculated based on the cell density.
Section 4: Visualizations
This section provides diagrams to illustrate key concepts related to the metabolic instability of piperazine-containing compounds.
Caption: Major Phase I metabolic pathways of piperazine-containing compounds.
Caption: General workflow for in vitro metabolic stability assays.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]
- 6. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes | Semantic Scholar [semanticscholar.org]
- 12. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. nuvisan.com [nuvisan.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: P450-Mediated Metabolism of Piperazinyl Indazole Compounds
Welcome to the technical support center for investigating the cytochrome P450-mediated metabolism of piperazinyl indazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro metabolism studies. Here, we move beyond simple protocols to address the nuanced challenges and critical thinking required to generate robust, reliable data. Our focus is on understanding the causality behind experimental choices to empower you to troubleshoot effectively and ensure the scientific integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses high-level questions that form the foundation of your experimental design and data interpretation.
Q1: My piperazinyl indazole compound shows very low turnover in a human liver microsomal (HLM) stability assay. How do I confirm this is real and not an experimental artifact?
A1: Observing low turnover (i.e., high stability) is a common scenario. Before concluding that the compound is metabolically stable, it is critical to validate the assay's integrity.
-
Confirm Microsomal Activity: Always include positive control compounds with known, rapid turnover rates (e.g., Verapamil, Dextromethorphan for CYP3A4 and CYP2D6, respectively) in every experiment. If your controls are metabolized as expected, it confirms the microsomes and the NADPH-regenerating system are active.
-
Assess Compound Solubility: Piperazinyl indazoles can be lipophilic and have poor aqueous solubility.[1] Precipitation in the incubation buffer will artificially reduce the concentration of the compound available to the enzymes, leading to an apparent high stability.[2][3] Consider using a "cosolvent method" where the compound is diluted in a solution with a higher organic solvent content before being added directly to the microsomes to minimize precipitation.[1]
-
Check for Non-Specific Binding: Highly lipophilic compounds can bind non-specifically to the plasticware (e.g., 96-well plates) or excessively partition into the microsomal lipid membranes, reducing the free concentration available for metabolism.[4][5][6] This also results in artificially low clearance. Consider using low-binding plates and measuring the fraction unbound in microsomes (fu,mic) to correct your calculations.
Q2: I've identified CYP3A4 as the primary metabolizing enzyme for my compound. What are the next critical steps to assess potential drug-drug interactions (DDIs)?
A2: Identifying the primary metabolizing enzyme is a key first step. The next is to determine if your compound is a victim or perpetrator of DDIs. For CYP3A4, which metabolizes over 50% of marketed drugs, this is crucial.[2]
-
Reversible Inhibition Assay: Determine the IC50 value, which is the concentration of your compound that causes 50% inhibition of a specific CYP3A4 probe substrate's metabolism. This assesses direct, competitive, or non-competitive inhibition.
-
Time-Dependent Inhibition (TDI) Assay: This is critical. Some compounds, or their metabolites, can irreversibly inactivate the enzyme. This is often a more significant clinical risk than reversible inhibition. A common screening method is the "IC50 shift" assay.[7][8][9] In this assay, the IC50 is measured with and without a 30-minute pre-incubation of your compound with the microsomes and NADPH. A significant fold-shift (>1.5-fold) in the IC50 value after pre-incubation indicates TDI.[7]
-
Determine Ki and kinact: If TDI is observed in the IC50 shift assay, you must determine the kinetic constants: KI (the inhibitor concentration at half-maximal inactivation rate) and kinact (the maximal rate of inactivation).[7][10] These values are essential for predicting the in vivo significance of the DDI.
Q3: What are the most common metabolic pathways for piperazinyl indazole compounds?
A3: While metabolism is compound-specific, this class has known liabilities. Key pathways include:
-
N-dealkylation: Cleavage at the piperazine nitrogen atoms is a very common metabolic route.
-
Hydroxylation: Addition of a hydroxyl group, often on the indazole or other aromatic rings, or on aliphatic chains. CYP2D6, for example, is known to catalyze the 5-hydroxylation of a piperazine metabolite of several psychoactive drugs.[11]
-
N-deindazolation: A more unique and potentially problematic pathway is the P450-mediated cleavage and loss of the entire indazole ring. This has been shown for certain piperazinyl indazole motifs and can proceed through a reactive oxaziridine intermediate, which may be responsible for mutagenicity and time-dependent inactivation of CYP3A.[1][12]
Q4: Should I use recombinant CYPs or human liver microsomes for my reaction phenotyping studies?
A4: Both systems have distinct advantages and are best used in a complementary fashion to build a complete picture.[13][14][15][16]
-
Recombinant CYPs (rCYPs): These are individual human CYP enzymes expressed in a cellular system (e.g., baculovirus-infected insect cells). They provide an unambiguous answer as to whether a specific enzyme can metabolize your compound.
-
Human Liver Microsomes (HLM): HLMs contain a mixture of all microsomal enzymes at physiologically relevant ratios. Using HLM with a panel of selective chemical inhibitors allows you to determine the relative contribution of each enzyme to the compound's total metabolism in a more complex, native-like environment.[14][17]
A recommended modern approach is a two-step "qualitative-then-quantitative" method.[18] First, screen with rCYPs to identify all enzymes capable of metabolism. Then, use HLM with selective inhibitors for only those identified enzymes to accurately quantify their respective contributions (fm).[18]
Section 2: Troubleshooting Guides
This section provides detailed, causality-driven solutions to specific experimental problems.
Guide 1: Microsomal Stability Assay - Inconsistent or Unexpected Results
| Problem | Probable Cause(s) | Troubleshooting & Validation Steps |
| High Inter-Assay Variability | 1. Microsome Batch Variation: Different lots of pooled HLM can have different overall activity levels.[19] 2. Reagent Instability: The NADPH-regenerating system components (NADP+, Glucose-6-Phosphate, G6P Dehydrogenase) can degrade with improper storage or handling. 3. Inconsistent Pipetting: Especially with automated liquid handlers, small volumes of viscous DMSO stocks can be pipetted inaccurately. | 1. Solution: Qualify each new batch of microsomes with control substrates. Always run positive controls in every assay to normalize activity.[19] 2. Solution: Prepare the NADPH-regenerating solution fresh for each experiment. Store stock powders appropriately.[10] 3. Solution: Visually inspect pipette tips during automated runs. Use appropriate liquid classes for DMSO. Ensure proper mixing after compound addition. |
| Artificially High Stability (Low Clearance) | 1. Compound Precipitation: The compound's solubility limit is exceeded in the final incubation buffer (typically <1% organic solvent).[2] 2. Non-Specific Binding (NSB): Compound adsorbs to plate wells or partitions into microsomal lipids, depleting the free concentration available to the enzyme.[4][5] 3. Inhibitory Organic Solvent: The concentration of the compound's stock solvent (e.g., DMSO, Acetonitrile) is too high in the final incubation, inhibiting P450 activity.[2] | 1. Solution: Check the compound's kinetic solubility. If low (<10 µM), consider reducing the substrate concentration (e.g., to 0.5 µM). Use a "cosolvent method" to improve solubilization.[1] 2. Solution: Perform a parallel incubation without NADPH. A significant loss of compound in this control indicates NSB or chemical instability. Use low-binding plates. If NSB is suspected, experimentally determine fu,mic and correct the clearance value.[4] 3. Solution: Ensure the final concentration of organic solvent is kept to a minimum, typically ≤0.2% for DMSO and ≤1% for acetonitrile.[2] |
| Artificially Low Stability (High Clearance) | 1. Chemical Instability: The compound is degrading in the buffer without enzymatic activity. 2. Non-CYP Enzymatic Degradation: Other enzymes in the microsomes (e.g., esterases) that do not require NADPH are degrading the compound. 3. Substrate Depletion: The initial compound concentration is too low relative to the rate of metabolism, violating the assumptions of first-order kinetics.[20] | 1. Solution: Run a control incubation in buffer without microsomes or NADPH. Significant loss points to chemical instability. 2. Solution: Compare compound loss in incubations with and without NADPH. Loss in the "-NADPH" control indicates metabolism by non-P450 enzymes. 3. Solution: Plot the ln(% remaining) vs. time. The plot should be linear for at least the first three time points. If not, the initial concentration may be too low, or the incubation time too long. Ensure your substrate concentration is well below the Km.[20] |
Guide 2: LC-MS/MS Analysis - Data Quality Issues
| Problem | Probable Cause(s) | Troubleshooting & Validation Steps |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Secondary Interactions (Tailing): Basic piperazine nitrogens interacting with residual acidic silanols on the C18 column.[21] 2. Injection Solvent Mismatch (Splitting/Broadening): Sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile into 95% aqueous).[11][21] 3. Column Overload (Fronting): Too much mass of the analyte injected onto the column. 4. Column Contamination/Void (Tailing/Splitting): Buildup of precipitated proteins or phospholipids on the column frit; or a void has formed at the column inlet.[21][22] | 1. Solution: Add a small amount of a competing base (e.g., 0.1% formic acid or ammonium hydroxide, depending on ionization mode) to the mobile phase to improve peak shape.[13] 2. Solution: Reconstitute the final sample in a solvent that is as weak as, or weaker than, the initial mobile phase.[11] 3. Solution: Reduce the injection volume or dilute the sample. 4. Solution: Use a guard column and perform adequate sample cleanup (e.g., protein precipitation followed by SPE or LLE).[13] Try backflushing the column to dislodge particulates from the frit.[22] |
| Retention Time (RT) Drifts | 1. Inadequate Column Equilibration: Insufficient time for the column to re-equilibrate to initial gradient conditions between injections. 2. Mobile Phase Changes: Gradual evaporation of the organic component or pH drift in the aqueous component. 3. Temperature Fluctuations: The column temperature is not stable, affecting retention. | 1. Solution: Ensure the gradient program includes an equilibration time of at least 5-10 column volumes. 2. Solution: Prepare fresh mobile phases daily. Keep buffer bottles capped to minimize evaporation. 3. Solution: Use a column oven to maintain a constant, stable temperature. |
| Ion Suppression / Matrix Effects | 1. Co-elution with Matrix Components: Phospholipids or salts from the microsomal matrix and buffer co-elute with the analyte, competing for ionization in the MS source.[23][24] 2. Inefficient Sample Cleanup: Protein precipitation alone may not be sufficient to remove all interfering substances.[13] | 1. Solution: Adjust the chromatographic gradient to separate the analyte from the early-eluting phospholipids. A post-column infusion experiment can identify regions of ion suppression in the chromatogram.[23] 2. Solution: Implement a more rigorous sample cleanup method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to better remove matrix components.[13] |
Section 3: Key Experimental Protocols & Workflows
Protocol 1: Screening for Time-Dependent Inhibition (IC50 Shift Assay)
This protocol is designed to be a high-throughput screen to identify potential time-dependent inhibitors early in drug discovery.
-
Prepare Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Human Liver Microsomes (HLM): Stock at 20 mg/mL.
-
NADPH Regenerating System (2X solution): Prepare fresh.
-
CYP3A4 Probe Substrate: E.g., Midazolam.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
-
Assay Plate Setup (96-well): Prepare three separate plates or three distinct sections on one plate corresponding to the conditions below.
-
Condition A (0 min pre-incubation): Direct inhibition.
-
Condition B (30 min pre-incubation, -NADPH): Control for non-NADPH dependent effects.
-
Condition C (30 min pre-incubation, +NADPH): Test for TDI.[7]
-
-
Pre-incubation Step:
-
For Conditions B and C, add buffer, HLM (final conc. ~0.2-0.5 mg/mL), and serial dilutions of your test compound.
-
To Condition C plates, add the NADPH system. To Condition B plates, add buffer in its place.
-
Incubate plates B and C at 37°C for 30 minutes.
-
-
Initiate Reaction:
-
To the Condition A plate, add HLM, test compound, and the NADPH system. Immediately add the probe substrate.
-
After 30 minutes, add the probe substrate to the incubated plates (B and C) to measure residual enzyme activity.
-
Incubate all plates for a short, optimized time (e.g., 5-10 minutes) where metabolite formation is linear.
-
-
Quench Reaction:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plates to pellet the precipitated protein.
-
-
Analysis & Interpretation:
-
Transfer the supernatant for LC-MS/MS analysis to quantify the probe substrate's metabolite.
-
Plot % inhibition vs. log[Inhibitor] for all three conditions and determine the IC50 value for each.
-
Calculate the IC50 Shift: Ratio = IC50 (Condition B) / IC50 (Condition C).
-
Interpretation: A ratio > 1.5 is generally considered positive for time-dependent inhibition and warrants further investigation (Ki/kinact determination).[7]
-
Workflow 2: Reactive Metabolite Screening
The goal is to "trap" chemically reactive, electrophilic metabolites by forming stable adducts with a nucleophile, most commonly glutathione (GSH).[25][26]
Caption: Workflow for identifying reactive metabolites using GSH trapping.
Causality Explained:
-
Why two incubations (+/- NADPH)? Comparing the two conditions is crucial. GSH adducts that form only in the presence of NADPH are products of P450-mediated metabolism. Adducts forming in both conditions may result from chemical instability or conjugation to the parent drug by other enzymes (like GSTs).[26]
-
Why Glutathione (GSH)? GSH is a biologically relevant nucleophile present at high concentrations in hepatocytes. It efficiently traps a wide range of "soft" electrophiles, such as quinoneimines or arene oxides, which are common reactive intermediates.[26][27]
-
Why High-Resolution MS (HRMS)? HRMS is essential for this work. A triple quadrupole instrument operating in neutral loss mode can give false positives.[27] HRMS allows for exact mass filtering, which provides high confidence in the elemental composition of the detected adduct, confirming it is derived from your compound and GSH.[27]
Section 4: Visualizing Metabolic Pathways
Diagram 1: Postulated Metabolic Activation of a Piperazinyl Indazole
This diagram illustrates a known metabolic pathway for certain piperazinyl indazole compounds that leads to P450 inactivation and potential toxicity through the formation of a reactive intermediate.
Caption: P450-mediated N-deindazolation leading to a reactive intermediate.[1][12]
This pathway highlights why simply identifying metabolites is insufficient. Understanding the mechanism of formation is key to predicting potential safety liabilities. The formation of the electrophilic oxaziridine intermediate is the critical event that can lead to either the formation of a stable, cleaved metabolite or covalent binding and inactivation of the enzyme.[1][12]
References
- 1. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 8. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Springer Nature Experiments [experiments.springernature.com]
- 9. bioivt.com [bioivt.com]
- 10. Progress curve mechanistic modeling approach for assessing time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. halocolumns.com [halocolumns.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. 15 Tips and Tricks for LC-MS Troubleshooting | Technology Networks [technologynetworks.com]
- 15. criver.com [criver.com]
- 16. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 17. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. An improved method for cytochrome p450 reaction phenotyping using a sequential qualitative-then-quantitative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kinetic Modeling of Steady-State Situations in Cytochrome P450 Enzyme Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 26. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 27. waters.com [waters.com]
Validation & Comparative
The Pivotal Piperazine: A Comparative Guide to the Structure-Activity Relationship of 5-(Piperazin-1-yl)-1H-Indazole Analogs
For researchers, medicinal chemists, and drug development professionals, the 5-(piperazin-1-yl)-1H-indazole scaffold represents a privileged structure, a recurring motif in the design of potent and selective modulators of various biological targets. Its inherent drug-like properties and synthetic tractability have made it a focal point in the quest for novel therapeutics. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this versatile chemical series, drawing upon experimental data to illuminate the nuanced interplay between chemical structure and biological function. We will dissect the roles of substituents on both the indazole core and the piperazine ring, offering insights into their impact on potency, selectivity, and pharmacokinetic profiles across key target classes, including Rho-associated kinase (ROCK), Pim kinases, and serotonin 5-HT6 receptors.
The Indazole-Piperazine Core: A Privileged Scaffold
The 1H-indazole moiety serves as a versatile anchor, capable of engaging in various interactions with protein targets, including hydrogen bonding and aromatic stacking. The piperazine ring, attached at the C5-position of the indazole, often acts as a key pharmacophoric element, providing a basic nitrogen atom that can form critical salt-bridge interactions with acidic residues in enzyme active sites or receptor binding pockets. Furthermore, the distal nitrogen of the piperazine offers a convenient handle for introducing a wide array of substituents, allowing for fine-tuning of the molecule's properties.
Comparative SAR Analysis: Unlocking Potency and Selectivity
The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents. Below, we compare the SAR of this scaffold against three distinct and therapeutically relevant target families.
Rho-Associated Kinase (ROCK) Inhibition
ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and has been implicated in a range of diseases, from glaucoma to cancer. The this compound scaffold has proven to be a fertile ground for the development of potent ROCK inhibitors.
A key study by Feng et al. (2007) provides a clear illustration of the SAR for this class of compounds against ROCK-II.[1][2] The core structure, 1-(4-(1H-indazol-5-yl)piperazin-1-yl)-ethanone, serves as a foundational template. Modifications to the ethanone moiety have a profound impact on inhibitory activity.
Key SAR Insights for ROCK-II Inhibition:
-
The N-Acyl Group: Simple N-acetylation of the piperazine nitrogen results in a compound with an IC50 of 1.1 µM against ROCK-II.
-
Introduction of Hydroxyl and Amino Groups: The addition of a hydroxyl or an amino group at the 2-position of the N-acyl substituent dramatically increases potency. For instance, the 2-hydroxyethyl analog exhibits an IC50 of 80 nM, while the 2-aminoethyl analog (SR-1459) shows a potent IC50 of 13 nM.[1][2] This suggests a critical hydrogen bond interaction with the kinase hinge region.
-
Stereochemistry: The stereochemistry of the 2-substituted N-acyl group can influence activity, although this has been more extensively studied in related scaffolds.
-
Indazole N1-Substitution: Substitution on the N1-position of the indazole ring is generally well-tolerated and can be used to modulate physicochemical properties.
Data Summary: ROCK-II Inhibition
| Compound ID | R Group on Piperazine Nitrogen | ROCK-II IC50 (nM) |
| 1 | -COCH3 | 1100 |
| SR-715 | -COCH2OH | 80 |
| SR-1459 | -COCH2NH2 | 13 |
Data sourced from Feng et al., 2007.[1][2]
Signaling Pathway: ROCK-Mediated Cytoskeletal Regulation
ROCK is a key downstream effector of the small GTPase RhoA. Upon activation by RhoA-GTP, ROCK phosphorylates several substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility and stress fiber formation.[3][4][5][6][7] Inhibition of ROCK by this compound analogs blocks these phosphorylation events, leading to smooth muscle relaxation and other cellular effects.
Pim Kinase Inhibition
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes implicated in various cancers. They play crucial roles in cell survival, proliferation, and apoptosis resistance.[1][8][9][10] The this compound scaffold has been explored for the development of pan-Pim kinase inhibitors.
Key SAR Insights for Pim Kinase Inhibition:
-
Indazole C3-Position: The substitution at the C3-position of the indazole ring is critical for Pim kinase activity. A 3-(pyrazin-2-yl) substituent has been shown to be a highly effective motif for potent pan-Pim inhibition.[3]
-
Piperazine N-Substituents: Modifications on the piperazine ring are crucial for optimizing potency and cellular activity. Small, polar substituents are often favored.
-
Indazole Ring Substituents: Substituents on the indazole ring can be used to modulate selectivity and pharmacokinetic properties. For example, a 2,6-difluorophenyl group at the C5-position has been shown to enhance potency.[6]
Data Summary: Pan-Pim Kinase Inhibition
| Compound Class | Key Structural Features | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| Indazole-Pyrazine | 3-(Pyrazin-2-yl)-1H-indazole core | 3-11 | 142->3000 | 3-70 |
Data is generalized from multiple sources describing this chemical class.[3]
Signaling Pathway: Pim Kinase-Mediated Cell Survival
Pim kinases are constitutively active and are regulated primarily at the level of transcription by the JAK/STAT pathway. They phosphorylate a number of downstream targets to promote cell survival and proliferation, including the pro-apoptotic protein BAD, the cell cycle regulator p21, and the transcription factor MYC.[1][8][9][10] By inhibiting Pim kinases, this compound analogs can promote apoptosis and inhibit the growth of cancer cells.
Serotonin 5-HT6 Receptor Antagonism
The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system and is a promising target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[11][12][13][14][15] The this compound scaffold has been successfully employed to develop potent and selective 5-HT6 receptor antagonists.
Key SAR Insights for 5-HT6 Receptor Antagonism:
-
N1-Aryl Sulfonyl Group: A key structural feature for high-affinity 5-HT6 receptor antagonists is the presence of an N1-arylsulfonyl group on the indazole ring. The nature of the aryl group significantly influences potency.
-
Piperazine Moiety: The piperazine ring is generally optimal for potent 5-HT6 antagonism, likely due to its ability to form a salt bridge with a conserved aspartate residue in the receptor.
-
Substituents on the Indazole Ring: Small, electron-withdrawing or lipophilic substituents on the indazole ring are often well-tolerated and can be used to fine-tune properties.
Data Summary: 5-HT6 Receptor Antagonism
| Compound Class | Key Structural Features | 5-HT6 Ki (nM) |
| N1-Arylsulfonyl-Indazoles | N1-Benzenesulfonyl-5-(4-methylpiperazin-1-yl)-1H-indazole | 2.56 |
Data generalized from studies on related indole and indazole series.[10]
Signaling Pathway: 5-HT6 Receptor-Mediated Cognitive Function
The 5-HT6 receptor is positively coupled to adenylyl cyclase via the Gs alpha subunit, leading to an increase in intracellular cAMP levels. The precise mechanisms by which 5-HT6 receptor antagonism improves cognitive function are still under investigation but are thought to involve the modulation of cholinergic and glutamatergic neurotransmission.[12][13][14][15] By blocking the 5-HT6 receptor, these antagonists can enhance the release of acetylcholine and glutamate in brain regions critical for learning and memory.
Pharmacokinetic Profile: A Critical Consideration
While potency and selectivity are paramount, a favorable pharmacokinetic (PK) profile is essential for in vivo efficacy. The this compound series, despite its promising in vitro activity, can present challenges in this regard.
The study by Feng et al. (2007) highlighted that while compounds like SR-1459 are potent ROCK-II inhibitors, they suffer from high clearance and a large volume of distribution, making their in vivo utility undesirable.[1][2] This is a common challenge for compounds containing a basic piperazine moiety, which can be a site for rapid metabolism by cytochrome P450 enzymes.
Strategies to Improve Pharmacokinetics:
-
Metabolic Blocking: Introducing substituents at metabolically labile positions can block or slow down metabolism. For example, fluorination of the piperazine ring or adjacent positions can be an effective strategy.
-
Modulating Basicity: The basicity of the piperazine nitrogen can be attenuated through the introduction of electron-withdrawing groups on the piperazine ring or on the N-acyl substituent. This can reduce clearance and improve oral bioavailability.
-
N1-Indazole Substitution: As mentioned earlier, substitution at the N1-position of the indazole can be used to modulate lipophilicity and other physicochemical properties that influence ADME.
Representative Pharmacokinetic Data (Rat)
| Compound Type | Cmax (ng/mL) | T1/2 (h) | Bioavailability (%) |
| Indole-based Kinase Inhibitor | 54.7 ± 10.4 (oral) | 1.25 ± 0.24 | 1.59 |
Data for a representative indole-based kinase inhibitor, highlighting common PK challenges.[9][16][17]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis of a representative this compound analog and a general kinase inhibition assay are provided below.
Synthesis of 1-(4-(1H-Indazol-5-yl)piperazin-1-yl)ethanone
This protocol describes a general route for the synthesis of the core scaffold, which can then be further modified.
Step 1: Synthesis of 5-Nitro-1H-indazole
-
To a solution of 4-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid (10 mL/g), add sodium nitrite (1.1 eq) portion-wise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to afford 5-nitro-1H-indazole.
Step 2: Reduction of the Nitro Group
-
To a solution of 5-nitro-1H-indazole (1.0 eq) in ethanol (20 mL/g), add tin(II) chloride dihydrate (5.0 eq).
-
Reflux the mixture for 3 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Basify the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 1H-indazol-5-amine.
Step 3: Buchwald-Hartwig Amination
-
To a solution of 1H-indazol-5-amine (1.0 eq) and 1-Boc-piperazine (1.2 eq) in toluene (15 mL/g), add sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 2-(dicyclohexylphosphino)biphenyl (0.08 eq).
-
Degas the mixture with argon and heat at 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate.
Step 4: Boc Deprotection
-
Dissolve the product from Step 3 in a solution of 4M HCl in dioxane (10 mL/g).
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain this compound as the hydrochloride salt.
Step 5: Acetylation
-
To a solution of this compound hydrochloride (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (20 mL/g), add acetyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to afford 1-(4-(1H-indazol-5-yl)piperazin-1-yl)ethanone.
General Kinase Inhibition Assay (e.g., ROCK-II)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor.
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
Serially dilute the test compound in DMSO and then in the reaction buffer.
-
In a 96-well plate, add the diluted compound, the kinase (e.g., recombinant human ROCK-II), and the substrate (e.g., a specific peptide substrate for ROCK-II).
-
Initiate the kinase reaction by adding ATP (at a concentration close to the Km for the kinase).
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., ELISA, fluorescence polarization, or a luminescence-based assay that measures ATP consumption).
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The this compound scaffold is a remarkably versatile platform for the design of potent and selective inhibitors of a diverse range of biological targets. A deep understanding of the structure-activity relationships is crucial for navigating the complexities of drug design and for successfully optimizing lead compounds. This guide has provided a comparative analysis of the SAR for this scaffold against ROCK, Pim kinases, and 5-HT6 receptors, supported by experimental data and detailed protocols. By leveraging these insights, researchers can make more informed decisions in their drug discovery programs, ultimately accelerating the development of novel and effective therapeutics.
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 9. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] PIM Kinase as an Executional Target in Cancer | Semantic Scholar [semanticscholar.org]
- 11. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. dadun.unav.edu [dadun.unav.edu]
- 14. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Preclinical Pharmacokinetics, Tissue Distribution, and Primary Safety Evaluation of Indo5, a Novel Selective Inhibitor of c-Met and Trks [frontiersin.org]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Validating the Kinase Selectivity Profile of Novel Indazole-Based Inhibitors: A Comparative Guide
A Guide for Researchers in Kinase Drug Discovery
This guide provides a comprehensive framework for validating the kinase selectivity profile of novel chemical entities, using the 5-(piperazin-1-yl)-1H-indazole scaffold as a representative example. While this specific molecule is not a widely characterized inhibitor, the indazole core is a privileged structure in kinase drug discovery, forming the backbone of numerous approved drugs. To illustrate the validation process with concrete data, we will use the well-characterized indazole-based inhibitor, Axitinib , as our primary case study.
The principles and methodologies detailed herein are directly applicable to any novel compound derived from the this compound scaffold. We will objectively compare Axitinib's performance against other prominent multi-kinase inhibitors, providing the supporting experimental data and protocols necessary for rigorous in-house validation.
The Critical Importance of Kinase Selectivity
Kinase inhibitors are a cornerstone of modern targeted therapy. However, the high degree of structural conservation in the ATP-binding pocket across the human kinome presents a significant challenge: achieving target selectivity. A compound's selectivity profile dictates its therapeutic window and potential off-target toxicities. An inhibitor that potently engages its intended target while sparing other kinases is ideal, but rarely achieved. Therefore, accurately mapping a compound's interactions across the kinome is a non-negotiable step in preclinical development.
This process is not merely about identifying the primary target(s); it is about understanding the full spectrum of a compound's biological activity. This knowledge allows researchers to:
-
Rationalize observed cellular phenotypes: Is the observed effect due to inhibition of the intended target or an off-target kinase?
-
Predict potential toxicities: Off-target inhibition of kinases like SRC or ABL can lead to significant side effects.
-
Discover opportunities for polypharmacology: In some cases, hitting multiple specific targets can be therapeutically advantageous, as seen with multi-kinase inhibitors in oncology.
The Indazole Scaffold: A Privileged Structure
The 1H-indazole core is a common feature in many potent kinase inhibitors. Its bicyclic aromatic structure and hydrogen bonding capabilities allow it to form key interactions within the hinge region of the kinase ATP-binding pocket. Axitinib, an FDA-approved drug for advanced renal cell carcinoma, prominently features this scaffold. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs), crucial mediators of angiogenesis.
Case Study: Profiling the Selectivity of Axitinib
To validate a novel inhibitor based on the this compound scaffold, a multi-pronged approach is essential. We begin with a broad, unbiased screen, followed by more focused biochemical and cell-based assays.
Initial Broad-Spectrum Kinome Profiling
The first step is to assess the compound's activity against a large, representative panel of human kinases. This is typically performed at a single high concentration (e.g., 1 or 10 µM) to identify all potential interactions. Commercial services like the KINOMEscan™ (DiscoverX) or ADP-Glo™ Kinase Assay (Promega) are industry standards for this purpose.
These screens provide a "percent inhibition" value for each kinase at the tested concentration. A common threshold for a significant "hit" is >80% or >90% inhibition.
Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3, binding to the ATP site and inhibiting the receptor's kinase activity.[1] This blockade of VEGFR signaling prevents downstream pathways that promote the proliferation, migration, and survival of endothelial cells, which is critical for angiogenesis. At picomolar concentrations, it competitively inhibits VEGFRs, and at nanomolar concentrations, it also inhibits platelet-derived growth factor receptors (PDGFRα/β) and c-Kit.[1]
Comparative Analysis: Potency and Selectivity
After identifying the primary targets, the next step is to quantify the compound's potency against these kinases and compare it to relevant alternatives. This is typically done by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50).
Below is a comparative summary of the biochemical IC50 values for Axitinib and two other VEGFR-targeting multi-kinase inhibitors, Sunitinib and Sorafenib.
| Kinase Target | Axitinib IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR1 | 0.1 | 80 | 90 |
| VEGFR2 | 0.2 | 9 | 15 |
| VEGFR3 | 0.1-0.3 | 13 | 20 |
| PDGFRβ | 1.6 | 2 | 56 |
| c-Kit | 1.7 | 8 | 68 |
| BRAF | >1000 | >1000 | 6 |
| CRAF | >1000 | >1000 | 22 |
Data compiled from publicly available sources and literature. Actual values may vary between studies.
This data clearly demonstrates Axitinib's high potency and selectivity for the VEGFR family compared to Sunitinib and Sorafenib.[1] While all three drugs inhibit VEGFRs, Axitinib does so at significantly lower concentrations. Furthermore, Sorafenib shows potent activity against the RAF family of kinases, an off-target effect not observed with Axitinib. This highlights the distinct selectivity profiles derived from different chemical scaffolds.
Experimental Protocols for In-House Validation
To independently verify these findings for a novel compound, two key experiments are recommended: a biochemical kinase assay to confirm direct enzyme inhibition and a cell-based phosphorylation assay to confirm target engagement in a biological context.
Workflow for Kinase Selectivity Profiling
The overall process involves a tiered approach, starting broad and becoming more specific, to efficiently characterize a new chemical entity.
Caption: Tiered workflow for kinase inhibitor selectivity validation.
Protocol: Biochemical Kinase Assay (ADP-Glo™ Principle)
This protocol outlines a non-radioactive, luminescence-based assay to determine the IC50 of an inhibitor against a purified kinase.[2] It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2)
-
Kinase-specific substrate peptide
-
Test inhibitor (e.g., your novel indazole derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (pH 7.0)
-
White, opaque 384-well assay plates
-
Multichannel pipettor and plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of your inhibitor dilution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.
-
Add 2.5 µL of a 2X kinase/substrate solution (containing the kinase and its specific peptide substrate in assay buffer) to all wells.
-
Initiate the kinase reaction by adding 5 µL of a 1X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol: Cell-Based Receptor Tyrosine Kinase (RTK) Phosphorylation Assay
This protocol uses Western blotting to measure the inhibition of ligand-induced receptor phosphorylation in whole cells, confirming that the compound can engage its target in a physiological context.[3]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or another cell line endogenously expressing the target RTK (e.g., VEGFR2).
-
Cell culture medium and supplements.
-
Recombinant human VEGF-A (ligand).
-
Test inhibitor.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2.
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Substrate and imaging system.
Procedure:
-
Cell Culture: Plate HUVECs and grow to ~80-90% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with a low-serum (e.g., 0.5% FBS) medium and incubate overnight. This reduces basal receptor activation.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of the test inhibitor (or DMSO control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells by adding VEGF-A (e.g., 50 ng/mL final concentration) for 10 minutes at 37°C. Include an unstimulated (no VEGF) control.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate the membrane with the anti-phospho-VEGFR2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and image the chemiluminescent signal.
-
-
Analysis:
-
Strip the membrane and re-probe with the anti-total-VEGFR2 antibody to confirm equal protein loading.
-
Quantify the band intensities. Normalize the phospho-VEGFR2 signal to the total-VEGFR2 signal for each sample.
-
Plot the normalized signal versus inhibitor concentration to determine the cellular IC50.
-
Interpreting the Data: Building a Complete Profile
The goal is to build a comprehensive picture of the inhibitor's activity. The biochemical assays reveal the direct interaction between the compound and a panel of purified kinases, defining its potency and selectivity in a simplified system. The cell-based assays validate these findings by demonstrating target engagement and functional inhibition within the complex cellular milieu.
A successful indazole-based inhibitor derived from the this compound scaffold would ideally demonstrate:
-
High Potency: Sub-nanomolar to low-nanomolar IC50 values against the intended primary target(s).
-
High Selectivity: A clean profile in the broad kinome screen, with minimal potent off-target hits. A 100-fold or greater selectivity window between the primary target and significant off-targets is often a desirable benchmark.
-
Cellular Activity: Potent inhibition of target phosphorylation in a relevant cell line, with an IC50 value that is reasonably close to the biochemical IC50.
Signaling Pathway Context
Understanding the signaling pathways involved is crucial for interpreting the functional consequences of kinase inhibition. Axitinib's primary targets, the VEGFRs, are central to the angiogenesis pathway.
Caption: Simplified VEGFR2 signaling pathway inhibited by Axitinib.
By potently and selectively inhibiting VEGFR phosphorylation, Axitinib effectively shuts down these downstream signals, leading to an anti-angiogenic effect that starves tumors of their blood supply. A novel compound from the same chemical family would be expected to function via a similar mechanism of action against its specific targets.
Conclusion
Validating the kinase selectivity profile of a novel compound like a this compound derivative is a rigorous, multi-step process. It requires an unbiased, kinome-wide view to identify all potential targets, followed by precise biochemical and cellular assays to quantify potency and confirm on-target activity. By using well-characterized drugs like Axitinib as a benchmark and employing the standardized protocols described here, researchers can build a robust data package that clearly defines the therapeutic potential and potential liabilities of their novel kinase inhibitors. This systematic approach is fundamental to the successful development of the next generation of targeted therapies.
References
A Senior Application Scientist's Guide to the Therapeutic Target Validation of 5-(piperazin-1-yl)-1H-indazole in Colon Cancer
Introduction: Beyond the Chemical Name
The compound 5-(piperazin-1-yl)-1H-indazole is a specific chemical entity that has gained significant traction in oncology research under the more common designation MK-8776 (also known as SCH 900776).[1][2] This molecule is a potent and highly selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1) , a critical serine/threonine kinase involved in the DNA Damage Response (DDR).[2][3] While Chk1 inhibition has been explored in various cancers, particularly in sensitizing tumors to chemotherapy and radiation, its validation as a standalone or combination therapeutic target in colorectal cancer (CRC) requires a rigorous, multi-faceted experimental approach.[4][5]
The current therapeutic landscape for metastatic CRC is dominated by cytotoxic chemotherapies (e.g., 5-Fluorouracil, Oxaliplatin) and targeted therapies against pathways like VEGF (e.g., Bevacizumab) and EGFR (e.g., Cetuximab), the latter being effective only in RAS wild-type tumors.[6][7][8] This guide provides a comprehensive framework for researchers to validate Chk1 as a therapeutic target in colon cancer, using MK-8776 as a tool compound. We will dissect the necessary experimental workflows, from initial target engagement to functional cellular outcomes, and compare this strategy against established therapeutic alternatives.
Section 1: The Rationale for Targeting Chk1 in Colon Cancer
The integrity of the genome is paramount for normal cell function. Cells have evolved a complex signaling network, the DNA Damage Response (DDR), to detect DNA lesions, halt cell cycle progression to allow for repair, and initiate apoptosis if the damage is irreparable. A central player in this process is Chk1.[3] In response to DNA damage, particularly replication stress, Chk1 is activated and phosphorylates numerous substrates, including Cdc25 phosphatases. This action leads to the inhibitory phosphorylation of Cyclin-Dependent Kinases (CDKs), thereby inducing cell cycle arrest in the S and G2/M phases and allowing time for DNA repair.[3]
Many cancer cells, including those in colon cancer, exhibit increased genomic instability and rely heavily on checkpoint pathways like the one governed by Chk1 to survive endogenous replication stress and the effects of DNA-damaging therapies. Inhibiting Chk1 in these already stressed cancer cells can push them past a critical threshold, forcing them into mitosis with unrepaired DNA, a lethal event termed "mitotic catastrophe."[5] This inherent dependency makes Chk1 a compelling therapeutic target.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. The novel Chk1 inhibitor MK-8776 sensitizes human leukemia cells to HDAC inhibitors by targeting the intra-S checkpoint and DNA replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MK-8776, a novel chk1 kinase inhibitor, radiosensitizes p53-defective human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current and emerging therapeutic approaches for colorectal cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. cancer.ca [cancer.ca]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Substituted Indazoles in Oncology
The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent protein kinase inhibitors.[1] This guide offers an in-depth comparison of three prominent indazole-based tyrosine kinase inhibitors (TKIs) employed in oncology: Axitinib, Pazopanib, and Entrectinib. We will dissect their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, providing the crucial data and experimental context necessary for researchers, scientists, and drug development professionals to understand their distinct therapeutic characteristics.
Introduction: The Indazole Core in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] The indazole ring system has proven to be an exceptional pharmacophore for designing ATP-competitive kinase inhibitors.[1][3] Marketed drugs such as Axitinib, Pazopanib, and Entrectinib leverage this core to achieve high potency against key oncogenic drivers, particularly those involved in angiogenesis and tumor proliferation.[3][4]
-
Axitinib is a potent and selective second-generation inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[5]
-
Pazopanib is a multi-targeted TKI that, in addition to VEGFRs, also inhibits Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and c-Kit.[6][7]
-
Entrectinib is a CNS-active inhibitor of Tropomyosin Receptor Kinases (TRKA/B/C), as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[8][9]
This guide will compare these agents based on their absorption, distribution, metabolism, and excretion (ADME) profiles, and their inhibitory potency and selectivity, grounding the discussion in the experimental methodologies used to generate this critical data.
Pharmacodynamic (PD) Profile: Potency and Selectivity
The therapeutic utility of a kinase inhibitor is defined by its pharmacodynamic properties: which kinases it inhibits and at what concentration. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
Comparative Kinase Inhibition
Axitinib, Pazopanib, and Entrectinib exhibit distinct selectivity profiles. Axitinib is highly focused on the VEGFR family, making it a more selective anti-angiogenic agent.[10] Pazopanib has a broader spectrum, which may be advantageous in tumors driven by multiple signaling pathways.[11] Entrectinib targets a completely different set of kinases, crucial in specific cancers with NTRK, ROS1, or ALK gene fusions.[12]
Table 1: Comparative In Vitro Kinase Inhibition (IC50 in nM)
| Kinase Target | Axitinib (IC50 nM) | Pazopanib (IC50 nM) | Entrectinib (IC50 nM) |
| VEGFR-1 | 0.1[11] | 10[10] | Not a primary target |
| VEGFR-2 | 0.2[11] | 30[10] | Not a primary target |
| VEGFR-3 | 0.1-0.3[11] | 47[10] | Not a primary target |
| PDGFRβ | 1.6[12] | 84[11] | Not a primary target |
| c-Kit | 1.7[12] | 74[11] | Not a primary target |
| TrkA | Not a primary target | Not a primary target | 12[3] |
| ROS1 | Not a primary target | Not a primary target | 12[3] |
| ALK | Not a primary target | Not a primary target | 12[3] |
Data compiled from multiple sources for comparative purposes. Assay conditions may vary between studies.
Mechanism of Action: Targeting Angiogenesis and Oncogenic Fusions
Axitinib and Pazopanib primarily function by inhibiting VEGFR-2, a key receptor in the angiogenesis signaling cascade. By blocking the binding of VEGF, these inhibitors prevent the phosphorylation of downstream signaling molecules, ultimately hindering the proliferation and migration of endothelial cells required for new blood vessel formation.[6][13] Entrectinib's mechanism involves the inhibition of fusion proteins like NTRK, ROS1, and ALK, which act as oncogenic drivers that promote unchecked cell proliferation through various downstream pathways.[9]
References
- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imatinib, sunitinib and pazopanib: From flat‐fixed dosing towards a pharmacokinetically guided personalized dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
The Indazole Scaffold: A Comparative Guide to Bioactivity in Modern Drug Discovery
The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of numerous clinically successful drugs, particularly in oncology.[1][2][3] This guide provides a comparative analysis of the bioactivity of substituted indazoles, offering insights into their structure-activity relationships (SAR) and the experimental workflows used to characterize them. We will delve into how substitutions on the indazole ring system modulate their interactions with key biological targets, thereby influencing their therapeutic potential.
The Versatility of the Indazole Nucleus
Indazole and its derivatives are largely synthetic compounds, with only a few naturally occurring examples.[1][4] The indazole structure is characterized by a benzene ring fused to a pyrazole ring, which can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more stable.[5][6] This structural versatility allows for a wide range of chemical modifications, leading to a diverse array of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and, most notably, anticancer effects.[5][7][8]
Several FDA-approved drugs feature the indazole scaffold, underscoring its therapeutic importance. These include:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[5][9]
-
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used for advanced renal cell carcinoma.[1][9]
-
Entrectinib: An inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and NTRK fusion-positive solid tumors.[1][5]
Comparative Bioactivity Analysis: The Impact of Substitution
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. Here, we compare the bioactivity of various substituted indazoles against different biological targets.
Kinase Inhibition: A Major Therapeutic Arena
Indazole derivatives have shown remarkable success as kinase inhibitors.[10][11] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Pim Kinases:
Pim kinases are a family of serine/threonine kinases that are overexpressed in many cancers. A study by Wang et al. demonstrated that systematic optimization of 3-(pyrazin-2-yl)-1H-indazole led to a potent pan-Pim kinase inhibitor.[5]
| Compound | Substitution | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| 82a | Optimized piperidine and 2,6-difluorophenyl moieties | 0.4 | 1.1 | 0.4 |
Fibroblast Growth Factor Receptors (FGFRs):
FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Overactivation of FGFR signaling is implicated in various cancers.[12]
| Compound | Substitution | FGFR1 IC50 (µM) |
| 103 | Pyridin-3-amine derivative | 3.8 ± 0.5 |
| 14a | 3-methoxyphenyl group on the phenyl ring | 0.015 |
| 14b | 3-ethoxyphenyl group on the phenyl ring | 0.0132 |
| 14c | 3-isopropoxyphenyl group on the phenyl ring | 0.0098 |
The SAR studies revealed that increasing the size of the substituent at the 3-position of the phenyl ring from methoxy to isopropoxy enhanced the inhibitory activity against FGFR1.[10]
Anaplastic Lymphoma Kinase (ALK):
ALK is another important target in cancer therapy, particularly in non-small cell lung cancer. Entrectinib is a potent ALK inhibitor.[5]
| Compound | Substitution | ALK IC50 (nM) |
| Entrectinib (127) | 3-aminoindazole derivative | 12 |
Enzyme Inhibition
Beyond kinases, substituted indazoles have shown inhibitory activity against other crucial enzymes in disease pathways.
Indoleamine 2,3-dioxygenase 1 (IDO1):
IDO1 is an enzyme that plays a role in immune suppression in the tumor microenvironment. Inhibition of IDO1 is a promising strategy in cancer immunotherapy.
| Compound | Substitution | IDO1 IC50 (µM) |
| 120 | Disubstituent groups at 4-position and 6-position | 5.3 |
| 121 | 3-substituted 1H-indazoles with carbohydrazide moiety | 0.72 |
| 122 | 3-substituted 1H-indazoles with carbohydrazide moiety | 0.77 |
SAR studies indicated that the presence of a 1H-indazole ring and a suitably substituted carbohydrazide moiety at the C3 position were crucial for potent IDO1 inhibitory activity.[5]
Experimental Workflows for Bioactivity Assessment
The evaluation of the bioactivity of substituted indazoles involves a series of well-defined experimental protocols.
In Vitro Antiproliferative Assay
This assay is fundamental to assess the cytotoxic effects of the compounds on cancer cells.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[9]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the indazole derivatives for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Cell viability is assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Kinase Inhibition Assay
These assays determine the direct inhibitory effect of the compounds on specific kinases.
Protocol:
-
Reagents: Recombinant kinase, substrate peptide, ATP, and the test compound are required.
-
Reaction: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the indazole derivative.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (e.g., P32) or fluorescence-based assays.[12]
-
IC50 Calculation: The IC50 value is determined by measuring the kinase activity at different compound concentrations.
Cell Migration and Invasion Assays
These assays are crucial for evaluating the potential of the compounds to inhibit cancer metastasis.[9]
Protocol (Transwell Assay):
-
Chamber Setup: Transwell inserts with a porous membrane are used. For invasion assays, the membrane is coated with Matrigel.
-
Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium, while the lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
Compound Treatment: The indazole derivative is added to the upper chamber.
-
Incubation: The plate is incubated to allow cell migration or invasion through the membrane.
-
Quantification: Non-migrated cells are removed from the upper surface of the membrane. The cells that have migrated to the lower surface are fixed, stained, and counted under a microscope.[9]
Signaling Pathways and Logical Relationships
Substituted indazoles exert their effects by modulating key signaling pathways. The following diagrams illustrate these relationships.
PI3K/AKT/mTOR Signaling Pathway
This is a critical pathway in cell growth and proliferation, and it is often dysregulated in cancer.[13]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 3-ethynyl-1H-indazole derivatives.[13]
Experimental Workflow for Comparative Bioactivity Analysis
The following diagram outlines the logical flow of experiments to compare the bioactivity of novel substituted indazoles.
Caption: A typical workflow for the discovery and evaluation of bioactive indazole derivatives.
Conclusion
The indazole scaffold continues to be a highly fruitful area of research in drug discovery. The ability to fine-tune the biological activity through targeted substitutions has led to the development of potent and selective inhibitors for a range of therapeutic targets. A systematic approach, combining chemical synthesis, in vitro screening, mechanistic studies, and in vivo validation, is essential for the successful development of novel indazole-based therapeutics. This guide provides a framework for understanding the comparative bioactivity of these important compounds and the experimental strategies used to unlock their full therapeutic potential.
References
- 1. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole as a Privileged Scaffold: The Derivatives and their Ther...: Ingenta Connect [ingentaconnect.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caribjscitech.com [caribjscitech.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Piperazin-1-yl)-1H-indazole
This document provides a comprehensive safety and operational guide for researchers, scientists, and drug development professionals handling 5-(Piperazin-1-yl)-1H-indazole. Given the absence of a complete, formally published Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes data from structurally similar compounds, namely the indazole core and the piperazine moiety, to establish a robust and conservative safety protocol. Our primary objective is to ensure your safety by explaining the causality behind each procedural choice, thereby building a self-validating system of laboratory practice.
Hazard Assessment: A Structurally-Informed Approach
The safe handling of any chemical begins with a thorough understanding of its potential hazards. For this compound, we must infer its toxicological profile by examining its constituent chemical groups.
-
The Piperazine Moiety: Piperazine and its derivatives are well-documented as hazardous substances. They are known to be corrosive and can cause severe skin burns and serious eye damage. Furthermore, piperazine is a known sensitizer, meaning repeated contact can lead to allergic reactions of the skin or respiratory system.[1] Ingestion is also considered harmful.[1] Therefore, any compound containing this group must be handled with precautions to prevent skin and eye contact, inhalation, and ingestion.
-
The Indazole Core: Aromatic amine compounds and indazole derivatives can present their own set of hazards. For example, 1H-Indazol-5-amine is classified as toxic if swallowed and is known to cause skin and serious eye irritation.[2] General guidance for related fluoro-indazole derivatives recommends assuming potential for skin, eye, and respiratory irritation.[3]
-
Physical Form: As a solid or powder, this compound poses a respiratory hazard if dust is generated.[4][5] Inhalation of fine particles can lead to respiratory tract irritation and allows for systemic absorption of the compound.
Based on this analysis, we will proceed with the assumption that this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It should also be treated as a potential skin and respiratory sensitizer.
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before detailing personal protective equipment, it is critical to implement higher-level safety controls. PPE is the last line of defense, employed after engineering and administrative controls have been optimized.
-
Engineering Controls: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood.[3] This is the most effective way to minimize inhalation exposure and contain any potential dust or aerosols. The work area should also be equipped with easily accessible eyewash stations and safety showers.[5]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to the handling of this compound in your laboratory. All personnel must be trained on this SOP and the associated hazards before beginning work. Clearly designate areas where this compound is stored and handled.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. This selection is based on mitigating the risks of skin/eye contact, inhalation, and ingestion.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Respiratory | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if there is any risk of dust generation. An N95 respirator may be sufficient for low-energy tasks, but a formal risk assessment should determine if a higher level of protection (e.g., a half- or full-face respirator with appropriate cartridges) is necessary. Surgical masks provide no protection against chemical dusts.[3][6] |
| Eyes & Face | Safety Goggles or Safety Glasses with Side-Shields | Provides crucial protection against splashes and airborne particles.[3] Standard prescription glasses are not a substitute. |
| Face Shield | To be used in conjunction with goggles or safety glasses when there is a significant risk of splashing, such as when handling bulk quantities or preparing solutions.[3][7] | |
| Hands | Chemical-Resistant Gloves | Double-gloving is recommended. Nitrile or neoprene gloves are appropriate choices.[3] Avoid thin, disposable vinyl gloves which offer little chemical protection.[7] Gloves must be inspected for tears before each use and changed immediately if contamination is suspected, or every 30-60 minutes during continuous work.[7] |
| Body | Laboratory Coat | A standard, long-sleeved lab coat is required to protect against incidental skin contact.[3] For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, a disposable gown made of a low-permeability fabric should be worn over the lab coat.[6] |
| Feet | Closed-Toed Shoes | Full-coverage shoes made of a non-porous material are mandatory in the laboratory to protect against spills.[8] |
Operational Plan: Handling, Spill, and Disposal Procedures
Adherence to a strict, step-by-step operational plan is essential for safety and logistical integrity.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational. Assemble all necessary equipment (spatulas, weigh paper, glassware) and PPE.
-
Donning PPE: Put on all required PPE as detailed in the table above, starting with the lab coat, followed by eye protection, any required respiratory protection, and finally gloves (using the double-gloving technique).
-
Handling the Compound: Conduct all manipulations inside the fume hood. When transferring the solid, use tools like spatulas to avoid generating dust.[3] Keep the container sealed when not in use.
-
Post-Handling: After use, securely seal the primary container. Decontaminate any reusable equipment.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Remove the outer pair of gloves first. The last item to be removed should be your inner gloves. Wash hands thoroughly with soap and water after all work is complete.[9]
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the immediate actions required.
Caption: Workflow for responding to a chemical spill.
Waste Disposal Plan
All waste containing this compound, including contaminated PPE, weigh paper, and absorbent materials from spills, must be treated as hazardous chemical waste.[10]
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealable hazardous waste container.[10] The label should include the chemical name and associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.[1]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[5][11]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pppmag.com [pppmag.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
